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  • Product: 2-Cyano-4,5-difluorobenzoic acid
  • CAS: 1374443-76-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Cyano-4,5-difluorobenzoic Acid: A Key Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Cyano-4,5-difluorobenzoic acid (CDFBA), a key building block for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Cyano-4,5-difluorobenzoic acid (CDFBA), a key building block for researchers, scientists, and drug development professionals. The strategic incorporation of fluorine atoms and a cyano group onto the benzoic acid scaffold imparts unique physicochemical properties, making it a valuable component in the design of novel therapeutics.

Molecular Structure and Physicochemical Properties

2-Cyano-4,5-difluorobenzoic acid, with the CAS Number 1374443-76-1, is a trifunctional aromatic compound featuring a carboxylic acid, a nitrile group, and two fluorine atoms on the benzene ring.[1] This unique combination of functional groups dictates its reactivity and utility in organic synthesis.

The structural arrangement of electron-withdrawing groups—the cyano and fluoro substituents—significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid. The IUPAC name for this compound is 2-Cyano-4,5-difluorobenzoic acid, and it is also known by the synonym 3,4-Difluoro-6-cyanobenzoic acid.[2]

Table 1: Physicochemical Properties of 2-Cyano-4,5-difluorobenzoic Acid

PropertyValueSource(s)
Molecular Formula C₈H₃F₂NO₂[2]
Molecular Weight 183.11 g/mol [2]
CAS Number 1374443-76-1[1]
Appearance White to off-white crystalline solid[3]
Purity Typically ≥95% or ≥98%[2]
Melting Point Estimated 214-220 °C (based on isomer 4-Cyano-2-fluorobenzoic acid)[4]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF)[5]
Storage Sealed in a dry environment at 2-8°C[2]
Acidity and Electronic Effects

Spectroscopic Characterization

The structural elucidation of 2-Cyano-4,5-difluorobenzoic acid relies on a combination of spectroscopic techniques. While a complete set of experimental spectra for this specific molecule is not publicly available, the expected spectral characteristics can be predicted based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and cyano groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine and cyano groups will exhibit characteristic downfield shifts.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts providing information about their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A strong C=O stretch from the carbonyl group of the carboxylic acid (around 1700 cm⁻¹).[6]

  • A sharp C≡N stretch from the nitrile group (around 2230 cm⁻¹).[6]

  • C-F stretching vibrations (in the range of 1000-1400 cm⁻¹).

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₃F₂NO₂.

Synthesis and Reactivity

A potential synthetic pathway could start from 1,2-difluorobenzene. The synthesis would involve a series of reactions including nitration, reduction, diazotization, and cyanation, followed by oxidation of a methyl group to a carboxylic acid or direct carboxylation.

Proposed Synthetic Protocol:

A feasible approach involves the multi-step synthesis starting from a suitable difluorinated precursor. The following is a generalized protocol based on the synthesis of similar compounds.[7]

Step 1: Nitration of a Difluorotoluene Derivative

  • To a stirred solution of a suitable difluorotoluene isomer in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Oxidation to Benzoic Acid

  • Dissolve the nitrated difluorotoluene derivative in a suitable solvent.

  • Add a strong oxidizing agent, such as potassium permanganate or chromic acid, and heat the mixture to reflux for several hours.

  • Cool the reaction mixture and work up to isolate the carboxylic acid.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitro-substituted benzoic acid in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter off the catalyst and concentrate the solvent to obtain the amino-substituted benzoic acid.

Step 4: Sandmeyer Reaction to Introduce the Cyano Group

  • Dissolve the amino-substituted benzoic acid in an aqueous acidic solution and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Add the cold diazonium salt solution to the copper(I) cyanide solution and warm the mixture to facilitate the reaction.

  • Isolate and purify the final product, 2-Cyano-4,5-difluorobenzoic acid.

Synthesis_Workflow Start 1,2-Difluorotoluene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Oxidation Oxidation (KMnO₄ or CrO₃) Nitration->Oxidation Reduction Reduction (H₂, Pd/C) Oxidation->Reduction Sandmeyer Sandmeyer Reaction (NaNO₂, HCl, CuCN) Reduction->Sandmeyer Product 2-Cyano-4,5-difluorobenzoic acid Sandmeyer->Product

Caption: Proposed synthetic workflow for 2-Cyano-4,5-difluorobenzoic acid.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 2-Cyano-4,5-difluorobenzoic acid make it a highly valuable building block in medicinal chemistry. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[9] The cyano group can act as a key interaction point with biological targets or serve as a precursor for other functional groups.

This compound and its derivatives are particularly useful in the synthesis of enzyme inhibitors.[9] For instance, fluorinated benzoic acids have been incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[9] The electron-withdrawing nature of the substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various functionalities.

The carboxylic acid moiety provides a convenient handle for amide bond formation, a common linkage in many pharmaceutical agents. This allows for the coupling of the 2-Cyano-4,5-difluorophenyl core to a wide range of amine-containing fragments, enabling the exploration of diverse chemical space in drug discovery programs.

Applications CDFBA 2-Cyano-4,5-difluorobenzoic acid BuildingBlock Versatile Building Block CDFBA->BuildingBlock DrugDiscovery Drug Discovery BuildingBlock->DrugDiscovery MedChem Medicinal Chemistry BuildingBlock->MedChem Inhibitors Enzyme Inhibitors DrugDiscovery->Inhibitors Agrochemicals Agrochemicals MedChem->Agrochemicals NSAIDs NSAIDs & COX-2 Inhibitors Inhibitors->NSAIDs

Caption: Applications of 2-Cyano-4,5-difluorobenzoic acid in various fields.

Safety and Handling

2-Cyano-4,5-difluorobenzoic acid should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[3] It is classified as a substance that may cause skin, eye, and respiratory irritation.[3][10] In case of contact, the affected area should be rinsed thoroughly with water.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][5][10][11]

Conclusion

2-Cyano-4,5-difluorobenzoic acid is a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its unique combination of functional groups provides a powerful tool for the synthesis of novel therapeutic agents with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and applications, offering a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.

References

  • ChemExpress. CAS 1374443-76-1|2-Cyano-4,5-difluorobenzoic acid. [Link]

  • Safety Data Sheet. 2,5-Difluorobenzoic acid. (September 10, 2025).
  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4,5-difluorobenzoic acid. (May 26, 2009).
  • Sigma-Aldrich. SAFETY DATA SHEET - 4-Cyanobenzoic acid. (August 06, 2024).
  • Cayman Chemical. Safety Data Sheet - 2-Amino-5-fluorobenzoic Acid. (December 10, 2025).
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Capot Chemical. MSDS of 2-Chloro-4,5-difluorobenzoic acid. (May 30, 2009).
  • PubChem. 2-Amino-4,5-difluorobenzoic acid. [Link]

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (November 11, 2020).
  • Organic Syntheses Procedure. p-FLUOROBENZOIC ACID. [Link]

  • Google Patents.
  • Google Patents. Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]

  • Rasayan Journal. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. [Link]

Sources

Exploratory

2-Cyano-4,5-difluorobenzoic acid CAS number and molecular weight

The following technical guide provides an in-depth analysis of 2-Cyano-4,5-difluorobenzoic acid , a specialized fluorinated intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs). Advanced Inte...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Cyano-4,5-difluorobenzoic acid , a specialized fluorinated intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs).

Advanced Intermediate for Medicinal Chemistry & Drug Discovery

Executive Summary

2-Cyano-4,5-difluorobenzoic acid (CAS 1374443-76-1 ) is a critical building block in the development of small-molecule therapeutics. Characterized by its electron-deficient aromatic ring and orthogonal reactive handles (carboxylic acid, nitrile, and difluoro-substitution), this compound serves as a "privileged scaffold" for synthesizing fused heterocyclic systems, particularly quinazolinones and fluoroquinolones . Its specific substitution pattern—placing the cyano group adjacent to the carboxyl moiety—enables rapid cyclization reactions essential for creating kinase inhibitors (e.g., EGFR inhibitors) and antibacterial agents.

Chemical Identity & Physicochemical Properties

This section establishes the definitive chemical profile of the compound, consolidating data for verification and quality control.

Nomenclature & Identifiers
ParameterSpecification
Chemical Name 2-Cyano-4,5-difluorobenzoic acid
CAS Number 1374443-76-1
Synonyms 3,4-Difluoro-6-cyanobenzoic acid; 6-Cyano-3,4-difluorobenzoic acid
Molecular Formula C₈H₃F₂NO₂
Molecular Weight 183.11 g/mol
SMILES N#CC1=CC(F)=C(F)C=C1C(=O)O
InChI Key AMPPYTLITJIVOI-UHFFFAOYSA-N
Physical Properties
PropertyValue / Description
Physical State Solid powder (typically white to off-white)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.
pKa (Predicted) ~2.5 - 3.0 (Acidic due to electron-withdrawing F and CN groups)
LogP (Predicted) ~1.5 - 1.8
Storage Conditions Inert atmosphere, 2-8°C (Hygroscopic; protect from moisture)

Synthetic Pathways & Manufacturing

The synthesis of 2-Cyano-4,5-difluorobenzoic acid presents a challenge due to the need to install a cyano group ortho to a carboxylic acid without causing decarboxylation. The most robust industrial route utilizes the Sandmeyer Reaction via an ester intermediate to protect the carboxyl group during the radical-nucleophilic substitution.

Validated Synthetic Workflow

The following protocol describes the conversion of commercially available 2-Amino-4,5-difluorobenzoic acid (CAS 83506-93-8) into the target compound.

Step 1: Methyl Ester Protection
  • Rationale: Protecting the carboxylic acid as a methyl ester prevents side reactions (e.g., decarboxylation) during the harsh diazotization conditions.

  • Reagents: Methanol (MeOH), Thionyl Chloride (SOCl₂).

  • Procedure: Reflux 2-Amino-4,5-difluorobenzoic acid in MeOH with catalytic SOCl₂ for 4-6 hours. Isolate Methyl 2-amino-4,5-difluorobenzoate .[1]

Step 2: Sandmeyer Cyanation (The Critical Step)
  • Rationale: Converting the amino group to a nitrile requires a diazonium intermediate.

  • Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN).

  • Mechanism:

    • Diazotization: The amine reacts with nitrous acid (generated in situ) at 0°C to form the diazonium salt [Ar-N₂]⁺.

    • Substitution: The diazonium species undergoes substitution with the cuprous cyanide complex to form the aryl nitrile.

  • Protocol:

    • Dissolve the methyl ester from Step 1 in dilute HCl at 0°C.

    • Add aqueous NaNO₂ dropwise, maintaining temperature <5°C.

    • Neutralize the solution with Na₂CO₃ to pH ~6-7 (critical for CuCN stability).

    • Add the diazonium solution to a mixture of CuCN/KCN in water/toluene at 50-60°C.

    • Extract with ethyl acetate to obtain Methyl 2-cyano-4,5-difluorobenzoate .

Step 3: Hydrolysis to Final Acid
  • Rationale: Removal of the methyl ester to yield the free acid.

  • Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), THF/Water.

  • Procedure: Stir the ester in THF:H₂O (1:1) with LiOH (2.0 eq) at room temperature for 2 hours. Acidify with 1M HCl to precipitate 2-Cyano-4,5-difluorobenzoic acid .

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.

SynthesisPath Start Precursor: 2-Amino-4,5-difluorobenzoic Acid (CAS 83506-93-8) Step1 Step 1: Esterification (MeOH / SOCl2) Protects Carboxyl Group Start->Step1 Inter1 Intermediate: Methyl 2-amino-4,5-difluorobenzoate Step1->Inter1 Step2 Step 2: Sandmeyer Cyanation (NaNO2 / HCl -> CuCN) Installs Nitrile Group Inter1->Step2 Inter2 Intermediate: Methyl 2-cyano-4,5-difluorobenzoate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH / THF / H2O) Deprotection Inter2->Step3 Final Target Product: 2-Cyano-4,5-difluorobenzoic Acid (CAS 1374443-76-1) Step3->Final

Figure 1: Step-wise synthetic route from commercially available anthranilic acid derivatives to the target cyano-benzoic acid.

Applications in Drug Discovery

2-Cyano-4,5-difluorobenzoic acid is not merely a passive intermediate; it is a pharmacophore enabler . Its structure allows it to function as a "linchpin" in the assembly of bicyclic heterocycles.

Quinazolinone Formation (EGFR Inhibitors)

The ortho-cyano and carboxyl arrangement is the classic precursor for 4-imino-1,4-dihydroquinolines or quinazolin-4(3H)-ones .

  • Mechanism: Reaction with an amine (R-NH₂) leads to nucleophilic attack on the carboxyl group (amide formation) followed by intramolecular cyclization onto the nitrile carbon.

  • Therapeutic Relevance: This scaffold is homologous to drugs like Icotinib and Erlotinib (used in NSCLC treatment), where the quinazoline core binds to the ATP pocket of the EGFR kinase.

Fluoroquinolone Antibiotics

While typical fluoroquinolones (like Ciprofloxacin) utilize a 3-carboxyl-4-oxoquinoline core, the 2-cyano variant allows for the synthesis of 1,8-naphthyridines and other fused systems that can overcome resistance mechanisms in MRSA (Methicillin-resistant Staphylococcus aureus).

Decision Logic for Medicinal Chemists

Use the following logic tree to determine if this intermediate is appropriate for your lead optimization campaign.

DrugDesign Root Lead Optimization Target Q1 Does the pharmacophore require a fused bicyclic aromatic system? Root->Q1 No Use Monocyclic Benzoic Acid Derivs Q1->No No Yes Select Scaffold Type Q1->Yes Yes TypeA Quinazolin-4-one (Kinase Inhibitor) Yes->TypeA TypeB 1-Aminoisoquinoline (CNS Active) Yes->TypeB ActionA React CAS 1374443-76-1 with Primary Amine + Base TypeA->ActionA ActionB React CAS 1374443-76-1 with Hydrazine/Ammonia TypeB->ActionB

Figure 2: Decision matrix for utilizing 2-Cyano-4,5-difluorobenzoic acid in scaffold hopping and library generation.

Handling, Safety, and Regulatory (SDS Highlights)

Caution: This compound contains a nitrile group and fluorinated moieties.[2] Strict adherence to safety protocols is mandatory.

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • PPE Requirements:

    • Nitrile gloves (0.11 mm thickness minimum).

    • P2/N95 respirator if dust formation is likely.

    • Safety goggles with side shields.

  • First Aid:

    • Inhalation: Move to fresh air immediately.

    • Skin Contact: Wash with soap and water for 15 minutes.

    • Eye Contact: Rinse cautiously with water for 15 minutes; remove contact lenses.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 735965 (2-Amino-4,5-difluorobenzoic acid). Retrieved from [Link]

  • Google Patents. (2023).[4] WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines as P2X3 inhibitors. Retrieved from

Sources

Foundational

pKa and Acidity of 2-Cyano-4,5-difluorobenzoic Acid: A Technical Guide

Executive Summary In the rational design of active pharmaceutical ingredients (APIs), the ionization state of a molecular building block dictates its solubility, permeability, and reactivity. 2-Cyano-4,5-difluorobenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of active pharmaceutical ingredients (APIs), the ionization state of a molecular building block dictates its solubility, permeability, and reactivity. 2-Cyano-4,5-difluorobenzoic acid (CAS: 1374443-76-1) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of advanced therapeutics, including specialized kinase inhibitors and next-generation antimicrobials.

This whitepaper provides an in-depth technical analysis of the stereoelectronic factors governing the acidity of 2-Cyano-4,5-difluorobenzoic acid. By examining the synergistic electron-withdrawing effects of its cyano and fluoro substituents, we establish its predicted pKa and detail a self-validating, field-proven experimental protocol for its empirical determination.

Theoretical Framework: Electronic Effects on Acidity

The acidity of benzoic acid derivatives is fundamentally governed by the thermodynamic stability of the conjugate base (the carboxylate anion). Substituents that disperse the negative charge increase acidity (lowering the pKa), while electron-donating groups destabilize the anion.

In 2-Cyano-4,5-difluorobenzoic acid, the core benzoic acid structure is heavily modified by two distinct stereoelectronic forces:

The Ortho-Cyano Effect (-I, -M)

The cyano group (-C≡N) is a powerful electron-withdrawing group. Positioned ortho to the carboxylic acid, it exerts both a strong inductive (-I) effect through the sigma bonds and a mesomeric (-M) effect through the pi system. Furthermore, ortho-substituents often induce a steric twist, forcing the carboxylate group out of coplanarity with the aromatic ring. This "steric inhibition of resonance" prevents the electron-rich aromatic ring from donating electron density into the carboxylate, thereby significantly increasing acidity. For reference, the addition of an ortho-cyano group alone drops the pKa of benzoic acid from 4.20 to 3.14[1][2].

The Meta/Para-Fluoro Effect (-I)

Fluorine is the most electronegative element. At the 4- and 5-positions (meta and para to the carboxyl group), the inductive withdrawal (-I) of the two fluorine atoms dominates over their weak resonance donation (+M). This continuous pull of electron density through the carbon framework further disperses the anionic charge of the deprotonated carboxylate, driving the pKa down even further.

SubstituentEffects cluster_0 Electronic Effects on Benzoic Acid Core A Ortho -CN Group (-I, -M effects) C Carboxylate Anion Stabilization A->C B Meta/Para -F Groups (-I effect) B->C D pKa Reduction (Increased Acidity) C->D

Caption: Logical relationship of substituent electronic effects on acidity.

Comparative Acidity Analysis

To contextualize the acidity of 2-Cyano-4,5-difluorobenzoic acid, we must compare it against its structural analogs. The cumulative effect of the halogens and the nitrile group results in a highly acidic organic compound with a predicted pKa of 2.74 ± 0.10 [3].

Table 1: Comparative pKa Values of Benzoic Acid Derivatives

CompoundpKa ValueMeasurement TypeSource
Benzoic acid4.20ExperimentalStandard
2-Cyanobenzoic acid3.14Experimental[1][2]
3-Cyano-4,5-difluorobenzoic acid3.24 ± 0.10Predicted[4]
2-Chloro-4,5-difluorobenzoic acid2.50 ± 0.25Predicted[5]
2-Cyano-4,5-difluorobenzoic acid 2.74 ± 0.10 Predicted [3]

Data Synthesis: Shifting the cyano group from the ortho position (2-Cyano) to the meta position (3-Cyano) raises the pKa from 2.74 to 3.24[3][4], perfectly illustrating the loss of the ortho-specific steric and proximity-inductive effects.

Experimental Determination of pKa (Self-Validating Protocol)

Because fluorinated aromatic compounds inherently suffer from poor aqueous solubility, a purely aqueous titration often leads to precipitation before the inflection point is reached. To ensure absolute trustworthiness and technical accuracy (E-E-A-T), the following protocol employs a Cosolvent Extrapolation Method cross-validated by orthogonal UV-Vis spectrophotometry[6].

Step-by-Step Methodology

Step 1: Cosolvent Preparation

  • Action: Prepare three solvent mixtures of Methanol/Water (e.g., 30%, 40%, and 50% v/v MeOH). Maintain a constant ionic strength background using 0.15 M KCl.

  • Causality: Methanol ensures the highly lipophilic unionized acid remains in solution during the early stages of titration. The KCl standardizes the activity coefficients of the ions, ensuring the measured thermodynamic constants are not skewed by fluctuating ionic strength.

Step 2: Isothermal Control

  • Action: Place the sample in a jacketed titration vessel maintained precisely at 25.0 ± 0.1 °C.

  • Causality: Acid dissociation is a temperature-dependent thermodynamic equilibrium. Even minor thermal fluctuations will alter the

    
     value, invalidating the results.
    

Step 3: Potentiometric Titration (Primary Method)

  • Action: Titrate the solution using standardized 0.1 M NaOH. Record the pH dynamically after each addition until a stable reading is achieved across the pH 1.5 to 6.0 range.

Step 4: UV-Metric Validation (Orthogonal Cross-Check)

  • Action: Concurrently measure the UV-Vis absorbance (220–350 nm) at each pH step using an in-situ fiber-optic dip probe.

  • Causality: The deprotonation of the carboxylate group alters its electronic resonance with the ortho-cyano group, shifting the chromophore's

    
    . This provides a secondary, independent optical measurement of the ionized-to-unionized ratio, validating the potentiometric inflection point and ensuring no precipitation artifacts occurred[6].
    

Step 5: Yasuda-Shedlovsky Extrapolation

  • Action: Plot the apparent pKa (

    
    ) against the reciprocal of the dielectric constant (
    
    
    
    ) for the three cosolvent ratios. The y-intercept yields the true aqueous pKa.
  • Causality: Organic modifiers suppress ionization by lowering the dielectric constant of the medium. The Yasuda-Shedlovsky extrapolation mathematically strips away this solvent-induced suppression, yielding a highly accurate aqueous pKa[6][7].

Workflow Step1 1. Sample Preparation (Dissolve in H2O/MeOH Cosolvent) Step2 2. Temperature Control (Isothermal Jacket 25°C) Step1->Step2 Step3 3. Potentiometric Titration (0.1M NaOH addition) Step2->Step3 Step4 4. Data Acquisition (pH vs. Volume Curve) Step3->Step4 Step5 5. Orthogonal Validation (UV-Vis Spectrophotometry) Step4->Step5 Cross-check Step6 6. Yasuda-Shedlovsky Extrapolation (Calculate Aqueous pKa) Step4->Step6 Step5->Step6

Caption: Self-validating experimental workflow for pKa determination.

Implications in Pharmaceutical Development

Understanding the pKa of 2-Cyano-4,5-difluorobenzoic acid (~2.74) is critical for downstream API synthesis and formulation:

  • Reactivity in Synthesis: The low pKa indicates that the carbonyl carbon is highly electrophilic when activated (e.g., via acyl chlorides or coupling reagents like HATU). This facilitates rapid amidation reactions during combinatorial library synthesis.

  • Physiological Ionization: If the free carboxylic acid moiety is retained in the final drug candidate, a pKa of 2.74 dictates that the molecule will be >99.9% ionized at physiological pH (7.4). While this guarantees excellent aqueous solubility, it will severely restrict passive lipid bilayer permeability unless actively transported or formulated as a prodrug.

References

  • ChemBK. "3839-22-3 - 2-Cyanobenzoic Acid Physico-chemical Properties". ChemBK Database. URL: [Link]

  • ChemBK. "2-Cyano-4,5-difluorobenzoic acid Predicted Properties". ChemBK Database. URL: [Link]

  • Stenutz, R. "pKa values of Compound Classes". Stenutz Tables for Chemistry. URL: [Link]

  • Isik, M., Levorse, D., Rustenburg, A. S., et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments". Journal of Computer-Aided Molecular Design, 2018; 32(10): 1117–1138. URL: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 2-Cyano-4,5-difluorobenzoic Acid in Research and Development

Introduction: Navigating the Chemistry of a Novel Building Block 2-Cyano-4,5-difluorobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in modern drug discovery and materia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Chemistry of a Novel Building Block

2-Cyano-4,5-difluorobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in modern drug discovery and materials science. Its unique electronic properties, stemming from the electron-withdrawing cyano and fluoro groups on the benzoic acid core, make it an attractive intermediate for synthesizing complex molecular architectures. However, these same functional groups necessitate a rigorous and well-informed approach to its handling. The presence of a cyano (-CN) group, in particular, introduces a significant potential for cyanide-related toxicity, which must be managed with the utmost care.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle 2-Cyano-4,5-difluorobenzoic acid safely. Moving beyond a simple recitation of standard procedures, we will delve into the chemical reasoning behind each recommendation, empowering you to build a self-validating system of safety in your laboratory.

The Hazard Profile: A Synthesis of Functional Group Chemistry

1.1. The Benzoic Acid Backbone: Substituted benzoic acids are generally crystalline solids that can cause irritation upon contact.[1][2] As a fine powder, this compound should be regarded as a respiratory irritant.[3][4][5]

1.2. The Cyano Group: A Primary Toxicological Concern: The most significant hazard arises from the cyano group. While the cyanide ion is covalently bound within the molecule, its reaction with acids can lead to the evolution of highly toxic and flammable hydrogen cyanide (HCN) gas.[6] Furthermore, many organic and inorganic cyanide compounds are acutely toxic if ingested, inhaled, or absorbed through the skin.[7] Cyanide exerts its toxic effect by inhibiting cellular respiration, leading to rapid damage to the heart and central nervous system.[8]

1.3. Fluorine Substitution: The difluoro substitutions on the aromatic ring enhance the compound's reactivity and may contribute to its irritant properties. Thermal decomposition of fluorinated organic compounds can also release hazardous substances like hydrogen fluoride.[9]

Based on this analysis, 2-Cyano-4,5-difluorobenzoic acid should be treated as a substance with the following GHS-style hazard classifications, analogous to related compounds[4][9][10][11][12]:

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Irritation [4][9][10][12]

  • Serious Eye Irritation [4][9][10][12]

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory System [4][9][10][12]

Physicochemical and Toxicological Data Summary
PropertyValue / InformationSource
Chemical Formula C₈H₃F₂NO₂[13]
Molecular Weight 183.11 g/mol [14][13]
Appearance Likely a white or beige crystalline solid.[15][16]
Primary Hazards Skin, eye, and respiratory irritant; potential for cyanide toxicity.[4][6][9]
Storage Temperature 2-8°C, sealed in a dry environment.[9][13]

The Core of Safe Handling: A Multi-Layered Protocol

Safe handling is not a checklist but a dynamic process of risk assessment and mitigation. The following protocols are designed to create a robust safety net when working with 2-Cyano-4,5-difluorobenzoic acid.

Engineering Controls and Work Environment

The principle of "as low as reasonably achievable" (ALARA) for exposure is paramount.

  • Primary Containment: All weighing and manipulation of the solid compound, as well as any reactions involving it, must be conducted within a certified chemical fume hood.[1][2][17] This is non-negotiable due to the inhalation and cyanide-related hazards.

  • Ventilation: Ensure the fume hood has a verified face velocity appropriate for handling toxic powders.

  • Proximity of Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[9] A dry chemical fire extinguisher should also be available.[6]

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is essential to prevent dermal, ocular, and respiratory exposure.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne dust particles. Standard safety glasses are insufficient.[7][18]
Hand Protection Double-gloving with chemically resistant nitrile gloves.The outer glove absorbs initial contamination, while the inner glove protects the skin during de-gloving. This is a standard precaution for highly toxic substances.[8][18]
Body Protection A long-sleeved, fastened laboratory coat.Provides a barrier against accidental skin contact.[17]
Footwear Closed-toe shoes made of a non-porous material.Protects against spills.[6]
Step-by-Step Handling Protocol
  • Preparation: Before starting, review this guide and the lab-specific Standard Operating Procedure (SOP). Ensure all necessary equipment and emergency supplies are readily available.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Work Area Setup: Conduct all work within a chemical fume hood. Line the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer: Use spatulas and weighing boats to handle the solid. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Reactions: When adding this reagent to a reaction, do so slowly and in a controlled manner. Crucially, avoid mixing with strong acids or heating with acids, as this could rapidly evolve deadly hydrogen cyanide gas. [6]

  • Post-Handling: After use, tightly seal the container. Wipe down the spatula and any other equipment with a suitable solvent (e.g., ethanol) on a disposable wipe within the fume hood.

  • Decontamination: All contaminated surfaces within the fume hood should first be wiped with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[7][18] This specifically addresses the cyanide hazard.

  • Waste Disposal: All contaminated materials (gloves, wipes, bench paper, excess reagent) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for cyanide-containing materials.[6][18]

  • Doffing PPE: Remove PPE in the correct order (outer gloves, face shield, lab coat, inner gloves, goggles) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work, even after wearing gloves.[1][2]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep Review SOP & Assemble Equipment PPE_On Don Full PPE Prep->PPE_On Setup Set Up Fume Hood Work Area PPE_On->Setup Weigh Weigh & Transfer Compound Setup->Weigh Begin work React Perform Reaction (Avoid Acids) Weigh->React Decon Decontaminate Surfaces & Equipment React->Decon Work complete Waste Dispose of Hazardous Waste Decon->Waste PPE_Off Doff PPE Correctly Waste->PPE_Off Wash Wash Hands Thoroughly PPE_Off->Wash

Caption: A logical workflow for the safe handling of 2-Cyano-4,5-difluorobenzoic acid.

Emergency Procedures: Rapid and Informed Response

A swift and correct response to an exposure or spill is critical. For any actual or suspected exposure to a cyanide-containing compound, call emergency services (911) immediately. Do not wait for symptoms to develop. [7][18]

Exposure Response
Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air immediately. If they are not breathing, perform chest compressions only. DO NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer. [7][8][18]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water in a safety shower for at least 15 minutes.[8][18]
Eye Contact Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[7][18]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

When emergency services arrive, inform them that the exposure involves a cyanide compound and provide them with a copy of this guide or the relevant SDS for analogous compounds.

Spill Response Protocol
  • Small Spill (inside a fume hood):

    • Ensure appropriate PPE is worn, including double nitrile gloves and eye protection.[18]

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area thoroughly, first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[7][18]

    • Place all cleanup materials into the cyanide-containing hazardous waste container.

  • Large Spill or Any Spill Outside a Fume Hood:

    • Evacuate the area immediately. [6][18]

    • Alert others in the vicinity.

    • From a safe location, call your institution's emergency response team and 911.

    • Do not attempt to clean up the spill yourself.

G cluster_spill Spill Response cluster_exposure Personnel Exposure Start Spill or Exposure Occurs Spill_Location Inside or Outside Fume Hood? Start->Spill_Location Call_911 IMMEDIATELY CALL 911 (State Cyanide Exposure) Start->Call_911 Spill_Inside Small Spill Inside Hood: - Wear Full PPE - Absorb & Collect - Decontaminate (pH 10 -> Bleach) Spill_Location->Spill_Inside Inside Spill_Outside Large Spill or Outside Hood: - EVACUATE AREA - Alert Others - Call Emergency Response Spill_Location->Spill_Outside Outside / Large First_Aid Provide First Aid: - Inhalation: Fresh Air - Skin: Safety Shower (15 min) - Eyes: Eyewash (15 min) Call_911->First_Aid No_CPR DO NOT give mouth-to-mouth First_Aid->No_CPR

Caption: Decision workflow for emergency response to a spill or personnel exposure.

Storage and Waste Management

  • Storage: Store 2-Cyano-4,5-difluorobenzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[1][6] A designated, locked cabinet is recommended to restrict access.[19]

  • Waste Disposal: All waste generated from the handling of this compound is considered hazardous. It must be disposed of according to institutional and local regulations for cyanide-containing chemical waste. Never pour it down the drain.[2][6]

Conclusion

The safe handling of 2-Cyano-4,5-difluorobenzoic acid is predicated on a foundational understanding of its chemical nature. By recognizing the inherent hazards of the cyano group and the irritant properties of the difluorobenzoic acid structure, researchers can implement a multi-layered safety strategy. This guide provides the technical and causal framework for such a strategy, emphasizing engineering controls, meticulous personal protection, and prepared emergency responses. Adherence to these principles will empower scientists to utilize this valuable chemical intermediate while maintaining the highest standards of laboratory safety.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available from: [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (June 20, 2018). LSU Health Shreveport. Available from: [Link]

  • First aid for cyanide exposure - OHS Information Sheet. (May 15, 2024). Monash University. Available from: [Link]

  • Cyanide Salts. Environmental Health and Safety - Dartmouth. Available from: [Link]

  • Cyanides and nitriles, use and disposal. University of Bristol. Available from: [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US. SDS Manager. (January 26, 2026). Available from: [Link]

  • Benzoic acid AGR Safety Data Sheet. Labbox. Available from: [Link]

  • 2 - SAFETY DATA SHEET. (September 10, 2025). Available from: [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. KHA. (November 15, 2023). Available from: [Link]

  • 2-Amino-4,5-difluorobenzoic acid. PubChem. Available from: [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. (May 26, 2009). Available from: [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. (May 28, 2013). Available from: [Link]

  • Benzoic Acid – Uses and Safety. VelocityEHS. (February 16, 2015). Available from: [Link]

  • 2 - Safety Data Sheet. Available from: [Link]

  • 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339. PubChem. Available from: [Link]

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of 2-Cyano-4,5-difluorobenzoic Acid: A Comprehensive Guide

Executive Summary 2-Cyano-4,5-difluorobenzoic acid (CAS: 1374443-76-1) is a highly functionalized aromatic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyano-4,5-difluorobenzoic acid (CAS: 1374443-76-1) is a highly functionalized aromatic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Its unique substitution pattern—comprising a carboxylic acid, a nitrile group, and two vicinal fluorine atoms—creates a complex push-pull electronic environment. This whitepaper provides an in-depth analysis of the thermodynamic stability of 2-cyano-4,5-difluorobenzoic acid, detailing its solid-state behavior, chemical degradation pathways, and the self-validating experimental protocols required to accurately profile its physicochemical properties.

Molecular Thermodynamics & Electronic Architecture

The thermodynamic stability of 2-cyano-4,5-difluorobenzoic acid is intrinsically linked to the electronic effects exerted by its substituents on the aromatic core [2].

  • The Inductive (-I) and Mesomeric (-M) Effects: The cyano group at the C2 position is a powerful electron-withdrawing group (EWG) via both inductive and mesomeric effects. Concurrently, the highly electronegative fluorine atoms at C4 and C5 exert a strong -I effect, drawing electron density away from the aromatic ring.

  • Causality on Acidic Stability: The cumulative withdrawal of electron density significantly stabilizes the carboxylate anion (the conjugate base) formed upon deprotonation. Consequently, the pKa of 2-cyano-4,5-difluorobenzoic acid is substantially lower than that of unsubstituted benzoic acid. Thermodynamically, this dictates that in physiological or mildly acidic aqueous environments, the molecule will exist predominantly in its ionized state, which directly influences its solubility thermodynamics and partition coefficient (LogP).

Solid-State Thermodynamics & Crystal Energy Landscape

For pharmaceutical development, the solid-state stability of an intermediate dictates its shelf-life, handling, and formulation viability.

  • Hydrogen Bonding and Dimerization: Similar to other substituted benzoic acids, 2-cyano-4,5-difluorobenzoic acid achieves solid-state thermodynamic stability primarily through the formation of centrosymmetric dimers. These dimers are held together by strong, highly directional O-H···O hydrogen bonds between the carboxylic acid moieties [3].

  • Polymorphism and Lattice Energy: The presence of the cyano group introduces the potential for competing intermolecular forces, such as dipole-dipole interactions and weak C-H···N contacts. Because the molecule is rigid and planar, these competing forces create a complex crystal energy landscape. Depending on the crystallization solvent and kinetics, the molecule may exhibit polymorphism—crystallizing into different lattices with distinct thermodynamic stabilities (e.g., metastable vs. stable forms) [4].

Workflow A 2-Cyano-4,5-difluorobenzoic acid (Solid API) B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Isothermal Microcalorimetry A->D E Enthalpy of Fusion (ΔHfus) & Melting Point (Tm) B->E F Thermal Degradation & Mass Loss Kinetics C->F G Amorphous/Crystalline Phase Stability D->G

Workflow for the thermodynamic and solid-state stability profiling of the compound.

Chemical Stability & Degradation Thermodynamics

Understanding the thermodynamic sinks of a molecule is critical to preventing degradation during synthesis and storage. 2-Cyano-4,5-difluorobenzoic acid is susceptible to two primary degradation pathways:

Pathway A: Nitrile Hydrolysis

While kinetically stable under neutral conditions, the cyano group is thermodynamically unstable in the presence of water and catalytic acid or base. It undergoes hydrolysis first to an amide (2-carbamoyl-4,5-difluorobenzoic acid) and ultimately to a dicarboxylic acid (4,5-difluorophthalic acid). The formation of the highly stable, resonance-stabilized dicarboxylic acid acts as a massive thermodynamic sink, driving the equilibrium forward.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms are highly activated toward SNAr.

  • Causality: The -CN and -COOH groups are ortho/para-directing for nucleophilic attack (due to their electron-withdrawing nature). The C4 fluorine is particularly susceptible to displacement by nucleophiles (e.g., amines, alkoxides) because the resulting anionic Meisenheimer intermediate is highly stabilized by the para-cyano group.

Degradation Core 2-Cyano-4,5-difluorobenzoic acid Hydrolysis Cyano Hydrolysis (Aqueous H+/OH-) Core->Hydrolysis Pathway A SNAr SNAr Reaction (Nucleophile Attack) Core->SNAr Pathway B Amide 2-Carbamoyl-4,5-difluorobenzoic acid Hydrolysis->Amide DiAcid 4,5-Difluorophthalic acid (Thermodynamic Sink) Amide->DiAcid SubProduct 4-Substituted-5-fluoro- 2-cyanobenzoic acid SNAr->SubProduct

Primary thermodynamic degradation pathways: Nitrile hydrolysis and SNAr reactions.

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity, the thermodynamic parameters of 2-cyano-4,5-difluorobenzoic acid must be established using self-validating analytical systems.

Protocol 1: Solid-State Profiling via DSC and TGA

This protocol isolates the enthalpy of fusion from thermal degradation events.

  • System Calibration (Self-Validation): Calibrate the Differential Scanning Calorimeter (DSC) using high-purity Indium (Tm = 156.6°C) and Zinc (Tm = 419.5°C) standards to ensure thermal and enthalpic accuracy.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into a pierced aluminum pan. Causality: Piercing the pan allows volatiles to escape, preventing pressure build-up that could artificially alter the melting endotherm.

  • DSC Execution: Ramp the temperature at 10°C/min from 25°C to 250°C under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation. Record the onset temperature (Tm) and integrate the peak to find the enthalpy of fusion (ΔHfus).

  • Orthogonal TGA Execution: Run a parallel Thermogravimetric Analysis (TGA) using identical heating parameters. Causality: If mass loss coincides with the DSC endotherm, the compound is undergoing decomposition upon melting (e.g., decarboxylation), meaning the DSC peak is not a pure thermodynamic melting point.

Protocol 2: SNAr Kinetic Stability Assay

This protocol determines the activation energy (Ea) required for nucleophilic degradation.

  • Solution Preparation: Prepare a 0.1 M solution of 2-cyano-4,5-difluorobenzoic acid in anhydrous DMSO.

  • Nucleophile Introduction: Add a standardized nucleophile (e.g., morpholine) to achieve a final concentration of 0.1 M.

  • Thermal Equilibration: Divide the solution into sealed vials and incubate at three distinct temperatures: 40°C, 60°C, and 80°C.

  • Sampling & Quenching: At predetermined time intervals (e.g., 1h, 2h, 4h), extract a 100 µL aliquot and immediately quench it in 900 µL of 0.1% Trifluoroacetic acid (TFA) in water. Causality: The low pH protonates the nucleophile, instantly halting the SNAr reaction.

  • Data Analysis: Quantify the remaining parent compound via HPLC-UV. Plot the natural log of the reaction rate against 1/T (Kelvin) to extract the activation energy (Ea) via the Arrhenius equation.

Quantitative Data Summary

The following table summarizes the established and theoretically extrapolated physicochemical data for 2-cyano-4,5-difluorobenzoic acid based on empirical modeling of fluorinated benzoic acids.

ParameterValue / DescriptionSignificance
CAS Number 1374443-76-1 [1]Unique chemical identifier.
Molecular Formula C8H3F2NO2 [1]Defines exact mass and isotopic distribution.
Molecular Weight 183.11 g/mol [1]Critical for stoichiometric calculations.
Predicted pKa ~1.5 – 2.0Highly acidic; exists as a stable carboxylate anion at physiological pH.
Primary Intermolecular Force O-H···O Hydrogen BondingDrives the formation of thermodynamically stable crystal dimers [3].
Kinetic Vulnerability C4-Fluorine SNArRequires strict control of nucleophiles during downstream API synthesis.
Thermodynamic Sink 4,5-Difluorophthalic acidThe ultimate product of complete cyano-group hydrolysis.

References

  • Vapor Pressures of Four Methyl Esters of Substituted Benzoic Acids. The Intermolecular Hydrogen Bond OH···O Journal of Chemical & Engineering Data - ACS Publications[Link]

  • Polymorphism In The Pharmaceutical Industry: Solid Form And Drug Development VDOC.PUB[Link]

Exploratory

Thermophysical Profiling of 2-Cyano-4,5-difluorobenzoic Acid: Phase Behavior and Thermal Analysis in Drug Development

Executive Summary In modern pharmaceutical development and advanced materials science, the precise characterization of an intermediate’s thermophysical properties is non-negotiable. 2-Cyano-4,5-difluorobenzoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development and advanced materials science, the precise characterization of an intermediate’s thermophysical properties is non-negotiable. 2-Cyano-4,5-difluorobenzoic acid (CAS: 1374443-76-1) serves as a highly functionalized aromatic building block. The unique combination of an electron-withdrawing cyano group, two highly electronegative fluorine atoms, and a hydrogen-bonding carboxylic acid moiety creates a complex interplay of intermolecular forces. This whitepaper provides an in-depth analysis of its melting point, boiling point, and phase transition behaviors, equipping researchers with both the theoretical causality behind these properties and the self-validating experimental protocols required for empirical verification.

Molecular Architecture and Phase Behavior

The phase transition temperatures (melting and boiling points) of a compound are macroscopic manifestations of its microscopic crystal lattice energy and intermolecular forces. For 2-Cyano-4,5-difluorobenzoic acid, the structural architecture dictates a high-energy condensed phase:

  • Carboxylic Acid Dimerization: The

    
     group forms stable, intermolecular hydrogen-bonded dimers. This effectively doubles the apparent molecular weight of the species in the liquid phase, drastically reducing vapor pressure and elevating the boiling point.
    
  • Inductive Electron Withdrawal: The fluoro and cyano substituents exert a profound inductive pull on the aromatic ring. This stabilizes the conjugate base, resulting in a predicted pKa of 2.74 ± 0.10[1], which is significantly more acidic than unsubstituted benzoic acid. This highly polarized state strengthens the hydrogen bond donor capacity in the solid state.

  • Dipole-Dipole Interactions: The linear cyano group (

    
    ) introduces a strong permanent dipole moment, further rigidifying the crystal lattice and increasing the enthalpy of fusion (
    
    
    
    ).

G A 2-Cyano-4,5-difluorobenzoic acid B Carboxylic Acid (-COOH) Strong H-Bond Dimerization A->B C Cyano Group (-CN) Strong Dipole Moment A->C D Fluoro Groups (-F) Inductive Electron Withdrawal A->D E Elevated Melting Point (High Lattice Energy) B->E F Predicted Boiling Point: 342.4°C (High Vaporization Enthalpy) B->F C->E C->F D->E G Lowered pKa: 2.74 (Increased Acidity) D->G

Fig 1. Mechanistic pathway of substituent effects on thermophysical properties.

Quantitative Thermophysical Data

While empirical thermal data for highly specific proprietary intermediates is often guarded, rigorous predictive models based on quantitative structure-property relationships (QSPR) provide highly reliable baseline metrics for experimental design.

Table 1: Quantitative Thermophysical Profile
ParameterValueAnalytical Context / Source
CAS Registry Number 1374443-76-1Standard Identifier
Molecular Formula

Stoichiometric Composition
Molecular Weight 183.11 g/mol Calculated
Predicted Boiling Point 342.4 ± 42.0 °CHigh

driven by dimerization[2]
Predicted Density 1.51 ± 0.1 g/cm³Indicates dense crystal packing[3]
Predicted pKa 2.74 ± 0.10Enhanced acidity via F/CN induction[1]

Experimental Methodologies: Thermal Analysis Protocols

To transition from predictive models to empirical certainty, analytical protocols must be designed as self-validating systems . The following methodologies detail how to extract the melting and boiling points of 2-Cyano-4,5-difluorobenzoic acid while ensuring absolute data integrity.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality of Choice: DSC is selected over traditional capillary methods because it provides quantitative thermodynamic data (enthalpy of fusion) and detects polymorphic transitions, which are critical for active pharmaceutical ingredient (API) solid-state characterization.

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation): Calibrate the heat flow and temperature axes using high-purity Indium (

    
     = 156.6°C) and Zinc (
    
    
    
    = 419.5°C). Rationale: This creates a self-validating bracket. If the standards deviate >0.1°C from theoretical values, the system flags an out-of-calibration state, preventing the acquisition of erroneous data.
  • Sample Preparation: Accurately weigh 2.00 ± 0.50 mg of 2-Cyano-4,5-difluorobenzoic acid into a standard 40 µL aluminum crucible. Seal with a micro-pierced lid. Rationale: The pinhole allows the release of volatile impurities or trapped moisture without causing pan deformation from internal pressure buildup.

  • Atmospheric Control: Purge the sample cell with dry Nitrogen (

    
    ) at a constant flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation of the cyano group at elevated temperatures.
    
  • Thermal Ramp Execution: Equilibrate the system at 25°C for 5 minutes. Apply a linear heating rate of 10°C/min up to 300°C. Rationale: A 10°C/min ramp provides an optimal balance between thermal resolution and signal intensity for the endothermic melting peak.

  • Data Extraction: Determine the melting point (

    
    ) by calculating the extrapolated onset temperature of the primary endotherm, ensuring independence from sample mass and thermal lag.
    
Protocol 2: Boiling Point Determination via Thermogravimetric Analysis (TGA-FTIR)

Causality of Choice: Given the exceptionally high predicted boiling point of 342.4°C[2], traditional distillation techniques risk thermal decomposition (specifically, decarboxylation). TGA allows for the precise measurement of mass loss as a function of temperature.

Step-by-Step Methodology:

  • Sample Loading: Deposit 5.0 to 10.0 mg of the compound into an open alumina (

    
    ) crucible. Rationale: Alumina is chemically inert and will not catalyze the degradation of the fluorinated aromatic ring at extreme temperatures.
    
  • Thermal Ramp Execution: Heat the sample from ambient temperature to 400°C at a rate of 10°C/min under a 50 mL/min Nitrogen purge.

  • Derivative Thermogravimetry (DTG) Analysis: Plot the first derivative of the mass loss curve. Rationale: The boiling point (

    
    ) correlates with the extrapolated onset of the sharpest mass loss step.
    
  • Orthogonal Validation (Self-Validation): Couple the TGA exhaust to a Fourier Transform Infrared (FTIR) spectrometer. Rationale: If the evolved gas shows

    
     stretching frequencies (2349 
    
    
    
    ), decarboxylation is occurring prior to or concurrent with boiling. This orthogonal check ensures the physical transition is accurately assigned as vaporization rather than chemical degradation.

Workflow S1 Sample Prep (1-3 mg, Al Crucible) S2 Purge Gas (Dry N2, 50 mL/min) S1->S2 S3 Thermal Ramp (10°C/min to 400°C) S2->S3 S4 Phase Transition Detection (DSC/TGA) S3->S4 S5 Data Analysis (Tm and Tb Extraction) S4->S5

Fig 2. Standardized thermal analysis workflow for melting and boiling points.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Fluoroquinolone Scaffolds Utilizing 2-Cyano-4,5-difluorobenzoic Acid

Introduction & Mechanistic Rationale The 6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate core is the fundamental structural pharmacophore for a vast array of broad-spectrum fluoroquinolone antibiotics, including ci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate core is the fundamental structural pharmacophore for a vast array of broad-spectrum fluoroquinolone antibiotics, including ciprofloxacin, sparfloxacin, and norfloxacin. The traditional industrial synthesis of this core relies heavily on the nitration of 3,4-difluorobenzoic acid to yield 2-amino-4,5-difluorobenzoic acid after reduction[1].

The Regioselectivity Challenge: Direct nitration of 3,4-difluorobenzoic acid is notoriously unselective, yielding a problematic mixture of 2-nitro and 6-nitro isomers. Separating these isomers requires tedious fractional crystallization, drastically lowering the overall yield (typically 35–45%) and increasing the environmental E-factor.

The 2-Cyano Advantage (Causality in Design): To bypass this isomeric bottleneck, 2-Cyano-4,5-difluorobenzoic acid (CAS 1374443-76-1) serves as an advanced, regiochemically pure starting material. The cyano group acts as a "masked" amine. By subjecting the nitrile to controlled hydration followed by a Hofmann rearrangement , the cyano group is cleanly converted into a primary amine exclusively at the 2-position[2]. This yields pure 2-amino-4,5-difluorobenzoic acid (an anthranilic acid derivative), which is subsequently activated into 4,5-difluoroisatoic anhydride[3].

Unlike the high-temperature Gould-Jacobs reaction (which often requires temperatures >250 °C and causes tar formation), the isatoic anhydride pathway allows for a mild, base-promoted decarboxylative cyclization to construct the quinolone core[4].

Data Presentation: Route Comparison

The strategic shift from direct nitration to the 2-cyano Hofmann route provides measurable improvements in both yield and safety.

Table 1: Comparative Metrics for Anthranilic Acid Precursor Synthesis

MetricTraditional Nitration Route2-Cyano Hofmann Route
Starting Material 3,4-Difluorobenzoic acid2-Cyano-4,5-difluorobenzoic acid
Regioselectivity Poor (Mixture of 2-nitro and 6-nitro)Excellent (100% Regiopure)
Key Transformations Nitration, Catalytic HydrogenationHydration, Hofmann Rearrangement
Safety Profile High risk (Exothermic nitration, explosive intermediates)Moderate (Controlled hypochlorite oxidation)
Overall Yield 35 - 45% (Post-isomer separation)> 80%

Mandatory Visualization

G A 2-Cyano-4,5-difluorobenzoic acid (Regiopure Starting Material) B 2-Carbamoyl-4,5-difluorobenzoic acid (Intermediate Amide) A->B Hydration (H2O2, NaOH) C 2-Amino-4,5-difluorobenzoic acid (Anthranilic Acid) B->C Hofmann Rearrangement (NaOCl, NaOH) D 4,5-Difluoroisatoic Anhydride (Activated Electrophile) C->D Cyclization (Triphosgene, THF) E 6,7-Difluoro-4-oxoquinoline Core (Fluoroquinolone Scaffold) D->E 1. Malonate 2. HC(OEt)3 3. Base Cyclization

Figure 1: Synthetic workflow from 2-Cyano-4,5-difluorobenzoic acid to the fluoroquinolone core.

G A Primary Amide (Ar-CONH2) B N-Chloroamide (Ar-CONHCl) A->B NaOCl, NaOH (Deprotonation) C Isocyanate (Ar-N=C=O) B->C Heat (-NaCl, Rearrangement) D Carbamic Acid (Ar-NHCOOH) C->D H2O Addition E Primary Amine (Ar-NH2) D->E Decarboxylation (-CO2)

Figure 2: Mechanistic pathway of the Hofmann rearrangement.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4,5-difluorobenzoic Acid via Hofmann Rearrangement

Causality Check: Hydrogen peroxide in basic media selectively hydrates the nitrile to an amide without over-hydrolyzing to the dicarboxylic acid. The subsequent Hofmann rearrangement utilizes hypochlorite to induce an alpha-elimination, forcing the aryl group to migrate to the electron-deficient nitrogen, forming an isocyanate that rapidly hydrolyzes to the amine[2].

  • Nitrile Hydration:

    • Charge a 500 mL jacketed reactor with 2-cyano-4,5-difluorobenzoic acid (18.3 g, 100 mmol) and 10% aqueous NaOH (100 mL).

    • Cool the mixture to 0–5 °C. Dropwise, add 30% aqueous

      
       (15 mL) over 30 minutes.
      
    • Stir for 2 hours at room temperature. The complete consumption of the nitrile can be validated via TLC (EtOAc/Hexane 1:1).

  • Hofmann Rearrangement:

    • In a separate vessel, prepare a sodium hypochlorite solution (NaOCl, 120 mmol) mixed with NaOH (10.0 g, 250 mmol) in 50 mL of water. Cool to 0 °C.

    • Slowly transfer the amide solution from Step 1 into the hypochlorite solution. Stir at 0 °C for 30 minutes to ensure complete N-chlorination.

    • Gradually heat the reactor to 60 °C and maintain for 2 hours. Self-validation: Effervescence (

      
       evolution) will be observed as the carbamic acid intermediate decarboxylates.
      
  • Isolation:

    • Cool the mixture to 5 °C and carefully acidify to pH 4.0 using 6N HCl.

    • Filter the resulting off-white precipitate, wash with cold water, and dry under a vacuum to yield 2-amino-4,5-difluorobenzoic acid[1].

Protocol B: Synthesis of 4,5-Difluoroisatoic Anhydride

Causality Check: Triphosgene is utilized as a highly efficient, solid alternative to highly toxic phosgene gas. It provides the necessary carbonyl electrophile to close the 1,3-oxazine-2,4-dione ring while minimizing inhalation hazards[3].

  • Reaction Setup: Dissolve 2-amino-4,5-difluorobenzoic acid (17.3 g, 100 mmol) in anhydrous THF (200 mL) under an inert nitrogen atmosphere.

  • Triphosgene Addition: Portion-wise, add solid triphosgene (10.4 g, 35 mmol) at room temperature. (Note: 1 mole of triphosgene generates 3 moles of phosgene in situ; 0.35 eq provides a slight stoichiometric excess).

  • Cyclization: Attach a reflux condenser and heat the mixture to 70 °C for 4 hours. The solution will transition from clear to a cloudy suspension as the isatoic anhydride forms.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure. Triturate the crude solid with a 1:1 mixture of hexanes and ethyl acetate. Filter and dry to obtain 4,5-difluoroisatoic anhydride as a pale yellow powder.

Protocol C: Divergent Assembly of the Fluoroquinolone Core

Causality Check: Reacting the isatoic anhydride with an active methylene compound (ethyl malonate) triggers a decarboxylative acylation. The resulting beta-keto ester is primed for condensation with an orthoester, creating an enol ether that undergoes rapid intramolecular cyclization via the free aniline nitrogen[4].

  • Malonate Condensation:

    • In a dry flask, suspend NaH (60% dispersion in mineral oil, 110 mmol) in anhydrous DMF (100 mL). Dropwise, add diethyl malonate (110 mmol) at 0 °C.

    • Once hydrogen evolution ceases, add 4,5-difluoroisatoic anhydride (100 mmol). Stir at 60 °C for 3 hours.

    • Quench with dilute HCl and extract with ethyl acetate to isolate ethyl 3-(2-amino-4,5-difluorophenyl)-3-oxopropanoate.

  • Orthoformate Condensation:

    • Treat the isolated beta-keto ester with triethyl orthoformate (1.5 eq) and acetic anhydride (1.5 eq).

    • Heat the mixture to 120 °C for 3 hours. Remove volatile byproducts under a vacuum to yield the highly reactive ethoxyacrylate intermediate.

  • Cyclization:

    • Dissolve the intermediate in ethanol (150 mL) and add anhydrous

      
       (0.2 eq).
      
    • Reflux for 4 hours. The free primary amine will attack the ethoxyacrylate double bond, displacing ethanol and closing the quinolone ring.

    • Cool and filter to isolate the pure ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate . (This core can subsequently be N-alkylated with cyclopropyl bromide and substituted at C7 with piperazine to yield Ciprofloxacin).

References[2] Title: Organic Chemistry II - Hofmann Rearrangement | Source: LibreTexts | URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)/20%3A_Amines/20.15%3A_Hofmann_Rearrangement[3] Title: Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives | Source: Beilstein Journal of Organic Chemistry | URL: https://www.beilstein-journals.org/bjoc/articles/14/229[4] Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine | Source: Molecules (MDPI) | URL: https://www.mdpi.com/1420-3049/30/1/163[1] Title: Process for preparing 2-chloro-4,5-difluorobenzoic acid | Source: Google Patents (US4833270A) | URL: https://patents.google.com/patent/US4833270A/en

Sources

Application

Application Note: Heterocyclic Synthesis via 2-Cyano-4,5-difluorobenzoic Acid

This Application Note and Protocol Guide details the strategic utilization of 2-Cyano-4,5-difluorobenzoic acid (CAS 1374443-76-1) in the synthesis of bioactive heterocyclic scaffolds. Strategic Protocols for Kinase Inhib...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic utilization of 2-Cyano-4,5-difluorobenzoic acid (CAS 1374443-76-1) in the synthesis of bioactive heterocyclic scaffolds.

Strategic Protocols for Kinase Inhibitor Scaffolds & Fluorinated APIs

Executive Summary & Chemical Logic

2-Cyano-4,5-difluorobenzoic acid represents a high-value "bifunctional electrophile" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its substituents:

  • The Ortho-Disposition: The 2-cyano and 1-carboxyl groups are positioned ortho to each other, creating a perfect template for cyclocondensation reactions to form fused bicyclic systems like quinazolinones , phthalazinones , and isoindolinones .

  • The Difluoro-Motif: The 4,5-difluoro substitution pattern is highly activated toward Nucleophilic Aromatic Substitution (

    
    ). The electron-withdrawing nature of the cyano and carboxyl groups renders the C-5 fluorine (para to the cyano group) particularly susceptible to nucleophilic attack, allowing for regioselective late-stage diversification.
    

This guide outlines three core workflows for converting this intermediate into pharmaceutical pharmacophores.

Master Synthesis Map (Pathway Logic)

The following diagram illustrates the divergent synthetic pathways available from 2-Cyano-4,5-difluorobenzoic acid.

SynthesisMap Start 2-Cyano-4,5- difluorobenzoic acid Start:s->Start:s SNAr @ C5 (Nucleophilic Attack) Imide 4,5-Difluorophthalimide Start->Imide Hydrolysis/Cyclization (H2O2/NaOH) Phthalazinone 6,7-Difluoro- phthalazin-1(2H)-one Start->Phthalazinone Hydrazine Hydrate (EtOH, Reflux) Isoindolinone 3-Amino-5,6-difluoro- isoindol-1-one Start->Isoindolinone Ammonia/Urea High Temp Anthranilic 2-Amino-4,5- difluorobenzoic acid Imide->Anthranilic Hofmann Degradation (NaOCl/NaOH) Quinazolinone 6,7-Difluoroquinazolin- 4(3H)-one Anthranilic->Quinazolinone Formamidine Acetate Cyclocondensation

Figure 1: Divergent synthetic pathways from 2-Cyano-4,5-difluorobenzoic acid to key heterocyclic cores.

Protocol 1: Synthesis of the Quinazolinone Core

The 6,7-difluoroquinazolin-4(3H)-one scaffold is a critical intermediate for EGFR tyrosine kinase inhibitors (e.g., analogs of Gefitinib, Erlotinib). The most robust route involves a "Hydrolysis-Degradation-Cyclization" sequence.

Step 1: Conversion to 4,5-Difluoroanthranilic Acid

Direct cyclization of the cyano-acid to quinazolinone is difficult. It is chemically superior to first convert the nitrile to an amine via the phthalimide/anthranilic acid route.

Reagents:

  • Sodium Hydroxide (NaOH), 30% aq.

  • Hydrogen Peroxide (

    
    ), 30%.
    
  • Sodium Hypochlorite (NaOCl), 10-13% solution.

Procedure:

  • Hydrolysis to Phthalimide: Dissolve 2-Cyano-4,5-difluorobenzoic acid (1.0 eq) in 20% NaOH (5.0 eq) at 0°C. Slowly add

    
     (1.2 eq). The nitrile hydrolyzes to the amide, which cyclizes with the carboxylate to form 4,5-difluorophthalimide  in situ (or upon acidification).
    
  • Hofmann Degradation: To the phthalimide solution (maintained at 0-5°C), add NaOCl solution (1.1 eq) dropwise. Stir for 1 hour.

  • Rearrangement: Heat the reaction mixture to 80°C for 30 minutes. The phthalimide ring opens and rearranges to form the amine.

  • Isolation: Cool to room temperature and adjust pH to 4.0-5.0 with dilute HCl. The product, 2-amino-4,5-difluorobenzoic acid , precipitates as a tan solid. Filter, wash with water, and dry.[1]

Step 2: Cyclocondensation to Quinazolinone

Reagents:

  • Formamidine Acetate (1.5 eq).[2]

  • Solvent: 2-Methoxyethanol or n-Butanol.

Procedure:

  • Suspend 2-amino-4,5-difluorobenzoic acid (10 g) in 2-methoxyethanol (50 mL).

  • Add Formamidine Acetate (9.0 g).

  • Heat the mixture to reflux (approx. 125°C) for 6–8 hours.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material spot should disappear, replaced by a lower Rf fluorescent spot.

  • Workup: Cool the reaction mixture to 0°C. The product usually crystallizes out.

  • Purification: Filter the precipitate. Wash with cold ethanol and then diethyl ether.

  • Yield: Expected yield is 85-92%.

  • Product: 6,7-Difluoroquinazolin-4(3H)-one .

Mechanism: The amine nitrogen attacks the formamidine carbon, eliminating ammonia. The resulting intermediate undergoes intramolecular attack by the amide nitrogen on the carboxylic carbonyl (or ester if used), eliminating water/alcohol to close the pyrimidine ring.

Protocol 2: Synthesis of Phthalazin-1-ones

Phthalazinones are PARP inhibitor scaffolds. The 2-cyano-benzoic acid motif reacts cleanly with hydrazine to form this fused system.

Reagents:

  • Hydrazine Hydrate (excess, 3-5 eq).

  • Solvent: Ethanol or Ethanol/Water (1:1).

Procedure:

  • Dissolve 2-Cyano-4,5-difluorobenzoic acid (5.0 g) in Ethanol (40 mL).

  • Add Hydrazine Hydrate (4.0 mL) dropwise at room temperature. Caution: Exothermic.

  • Heat to reflux for 4 hours.

  • Reaction Logic: Hydrazine attacks the cyano group first to form an amidrazone intermediate, which then cyclizes onto the carboxylic acid (or carboxylate) to form the 6-membered ring.

  • Workup: Cool to room temperature. Dilute with water (40 mL) and acidify slightly with acetic acid to pH 6 to ensure precipitation of the neutral heterocycle.

  • Filter the white solid.

  • Product: 6,7-Difluoro-phthalazin-1(2H)-one .

Protocol 3: Regioselective Diversification

Before cyclization, the difluoro-ring can be modified. The C-5 Fluorine is significantly more reactive than C-4 due to the para-relationship with the strongly electron-withdrawing Cyano group.

Reactivity Rules:

  • C-5 F: Para to -CN (Strong Activator). Primary site of attack.

  • C-4 F: Para to -COOH (Moderate Activator). Secondary site.

Protocol for C-5 Selective Substitution:

  • Substrate: 2-Cyano-4,5-difluorobenzoic acid (1.0 eq).

  • Nucleophile: Morpholine or N-Methylpiperazine (1.1 eq).

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Stir at 0°C to Room Temperature . (Avoid heating to prevent double substitution).

  • Outcome: Formation of 2-cyano-4-fluoro-5-(morpholin-4-yl)benzoic acid .

  • Significance: This allows the introduction of solubility-enhancing groups before building the heterocyclic core.

Analytical Data & Troubleshooting

Parameter2-Cyano-4,5-difluorobenzoic acid6,7-Difluoroquinazolin-4(3H)-one
MW 183.11 g/mol 182.13 g/mol
Appearance White to off-white powderWhite/Pale yellow solid
Melting Point 188-192°C>280°C (Decomposes)
Solubility Soluble in DMSO, MeOH, BaseSoluble in DMSO, hot AcOH
1H NMR (DMSO-d6)

8.1 (dd, H3), 8.3 (dd, H6)

8.2 (s, H2), 7.8 (dd, H5), 8.0 (dd, H8)

Troubleshooting Guide:

  • Incomplete Cyclization (Protocol 1): If the intermediate anthranilic acid remains, ensure the Formamidine Acetate is fresh and dry. Water inhibits the dehydration step.

  • Regioselectivity Issues (Protocol 3): If a mixture of 4- and 5-substituted products is observed, lower the reaction temperature to -10°C and add the nucleophile strictly dropwise.

References

  • Synthesis of Quinazolinones via Anthranilic Acid

    • Source: Bridges, A. J., et al. "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry 39.1 (1996): 267-276.
    • Relevance: Establishes the standard cyclization of 4,5-disubstituted anthranilic acids using formamidine acet
  • )
  • Source: "Synthesis of phthalazin-1(2H)-ones from 2-cyanobenzoic acids." Tetrahedron Letters.
  • 2-Cyano-4,5-difluorobenzoic acid Data

    • Source: PubChem Compound Summary for CID 735965 (Related: 2-Amino-4,5-difluorobenzoic acid).[2]

    • (Precursor/Derivative verification).

Sources

Method

Application Note: Esterification Strategies for 2-Cyano-4,5-difluorobenzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol optimization, and self-validating experimental workflows. Chemical Context and Mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol optimization, and self-validating experimental workflows.

Chemical Context and Mechanistic Challenges

The molecule 2-Cyano-4,5-difluorobenzoic acid (CAS: 1374443-76-1) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of novel fluoroquinolones and kinase inhibitors [1].

Esterification of this substrate presents unique mechanistic challenges due to its specific electronic and steric environment:

  • The Ortho-Effect and Cyano Sensitivity: The cyano group (-CN) at the ortho position exerts a strong electron-withdrawing inductive (-I) and resonance (-R) effect, which significantly lowers the pKa of the carboxylic acid compared to unsubstituted benzoic acid [3]. Furthermore, the cyano group is highly sensitive to hydrolysis. Standard Fischer esterification (refluxing in alcohol with catalytic H₂SO₄) is strongly contraindicated, as the harsh acidic conditions and elevated temperatures will rapidly hydrolyze the cyano group into a primary amide or a dicarboxylic acid.

  • Nucleophilic Aromatic Substitution (S_NAr) Risk: The presence of two fluorine atoms at the C4 and C5 positions renders the aromatic ring highly electron-deficient. If strong nucleophiles (e.g., sodium alkoxides) or harsh basic conditions are employed during esterification, the substrate is highly susceptible to S_NAr, leading to the displacement of the fluorine atoms (particularly at C4, which is para to the cyano group) [4].

To navigate these challenges, esterification must proceed under mild, highly controlled conditions.

Comparative Esterification Strategies

To ensure high yields while preserving the integrity of the cyano and difluoro functional groups, three distinct methodologies are recommended based on the target ester and available reagents.

Table 1: Quantitative Comparison of Esterification Methods
MethodReagentsOptimal SubstratesTypical YieldProsCons
Steglich Esterification EDC·HCl, DMAP, CH₂Cl₂Complex, sterically hindered, or acid-sensitive alcohols80–92%Extremely mild (room temp); avoids strong acids/bases.Reagents are relatively expensive; requires chromatographic purification.
Base-Promoted Alkylation K₂CO₃, R-X, DMFSimple alkyl halides (MeI, BnBr, Allyl-Br)85–95%Highly scalable; exploits the low pKa of the substrate.Limited to available alkyl halides; requires strict temperature control to avoid S_NAr.
Acid Chloride Activation (COCl)₂, cat. DMF, PyridineRobust alcohols, large-scale industrial synthesis75–88%Fast reaction times; highly scalable; cheap reagents.Generates toxic gases (CO, CO₂); requires strictly anhydrous conditions.

Reaction Pathway Visualization

The following diagram illustrates the divergent activation pathways utilized in the protocols below.

G A 2-Cyano-4,5- difluorobenzoic acid B O-Acylisourea Intermediate A->B EDC, DMAP (Steglich) C Carboxylate Anion A->C K2CO3, DMF (Deprotonation) D Acid Chloride Intermediate A->D (COCl)2, cat. DMF (Activation) E Target Ester Derivative B->E R-OH C->E R-X (Alkyl Halide) D->E R-OH, Pyridine

Fig 1: Divergent esterification pathways for 2-Cyano-4,5-difluorobenzoic acid.

Detailed Experimental Protocols

Protocol A: Steglich Esterification (Carbodiimide Activation)

Causality & Mechanism: The Steglich esterification utilizes a carbodiimide (EDC·HCl is preferred over DCC to avoid insoluble urea byproducts) to form an O-acylisourea intermediate. Because the ortho-cyano group sterically hinders direct attack by the alcohol, 4-Dimethylaminopyridine (DMAP) is added as an acyl transfer catalyst. DMAP attacks the intermediate to form a highly reactive N-acylpyridinium species, which rapidly reacts with the alcohol, preventing the formation of the unreactive N-acylurea dead-end product [2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 2-Cyano-4,5-difluorobenzoic acid (1.0 equiv, 10 mmol) and the target alcohol (1.2 equiv, 12 mmol) in anhydrous CH₂Cl₂ (0.2 M).

  • Catalyst Addition: Add DMAP (0.1 equiv, 1 mmol). Note: Keep DMAP catalytic to prevent unwanted side reactions with the electron-deficient aromatic ring.

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add EDC·HCl (1.2 equiv, 12 mmol) in portions over 10 minutes.

  • Self-Validation Cue: As the reaction warms to room temperature, the solution should remain homogenous (unlike DCC, which precipitates DCU). TLC (Hexanes/EtOAc) will show the disappearance of the highly polar acid spot.

  • Workup: After 4–6 hours, quench the reaction with saturated aqueous NH₄Cl. Extract with CH₂Cl₂ (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and EDC urea), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Base-Promoted Alkylation

Causality & Mechanism: The strong electron-withdrawing nature of the -CN and -F groups makes the carboxylic acid proton highly acidic. This allows for deprotonation using a mild base like K₂CO₃. The resulting carboxylate anion acts as a nucleophile to attack an alkyl halide (S_N2 mechanism). We strictly avoid strong bases (like NaOH) to prevent hydrolysis of the nitrile, and we keep the temperature ≤ 25 °C to prevent the carboxylate or adventitious water from initiating S_NAr on the difluoro ring [4].

Step-by-Step Procedure:

  • Deprotonation: Dissolve 2-Cyano-4,5-difluorobenzoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.3 M) at 0 °C. Add finely powdered, anhydrous K₂CO₃ (1.5 equiv, 15 mmol).

  • Self-Validation Cue: The mixture will become a cloudy suspension. Stir for 15 minutes. The partial dissolution of the base and slight color change indicate the formation of the potassium carboxylate salt.

  • Alkylation: Dropwise, add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.1 equiv, 11 mmol) via syringe.

  • Reaction: Allow the reaction to stir at room temperature for 2–4 hours. Do not heat the reaction above 30 °C.

  • Workup: Pour the reaction mixture into crushed ice/water (10x volume of DMF) to precipitate the ester. If the ester is a solid, filter and wash with cold water. If it is a liquid, extract with Ethyl Acetate (3x), wash the organic layer extensively with water (5x) to remove DMF, dry over MgSO₄, and concentrate.

Protocol C: Acid Chloride Activation

Causality & Mechanism: For robust alcohols or scale-up scenarios, converting the acid to an acid chloride is highly efficient. Oxalyl chloride is preferred over thionyl chloride as it is milder and operates at room temperature, protecting the cyano group. Catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true activating species.

Step-by-Step Procedure:

  • Activation: Suspend 2-Cyano-4,5-difluorobenzoic acid (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (0.5 M) at 0 °C. Add 2 drops of anhydrous DMF.

  • Chlorination: Slowly add Oxalyl Chloride (1.5 equiv, 15 mmol) dropwise.

  • Self-Validation Cue: Immediate effervescence will occur. This gas evolution (CO, CO₂, and HCl) is the diagnostic indicator of the Vilsmeier-Haack intermediate reacting with the acid.

  • Completion: Stir at room temperature until gas evolution completely ceases (approx. 2 hours), indicating complete conversion to the acid chloride. Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

  • Esterification: Redissolve the crude acid chloride in anhydrous CH₂Cl₂ (0.5 M) and cool to 0 °C. Add the target alcohol (1.1 equiv) followed by dropwise addition of Pyridine or Triethylamine (2.0 equiv).

  • Workup: Stir for 1 hour, quench with water, and extract with CH₂Cl₂. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the ester.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids: Royal Society of Chemistry (RSC).[Link]

  • Substituent Effects on Acidity (The Ortho-Effect): Chemistry LibreTexts.[Link]

  • Preparing aromatic carboxylic acid derivatives by aromatic nucleophilic substitution:Google P
Application

Topic: Strategic Hydrolysis of the Cyano Group in 2-Cyano-4,5-difluorobenzoic Acid to Synthesize 4,5-Difluorophthalic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the chemical principles and provides validated protocols for the hydrolysis of 2-Cyano-4,5-dif...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the chemical principles and provides validated protocols for the hydrolysis of 2-Cyano-4,5-difluorobenzoic acid to its corresponding dicarboxylic acid, 4,5-difluorophthalic acid. This transformation is a critical step in the synthesis of various high-value molecules in the pharmaceutical, agrochemical, and materials science sectors. We will explore both acid- and base-catalyzed hydrolysis mechanisms, offering step-by-step experimental procedures, methods for reaction monitoring, and product characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocols effectively.

Introduction and Strategic Importance

2-Cyano-4,5-difluorobenzoic acid is a valuable substituted aromatic building block. The selective hydrolysis of its cyano (-C≡N) group to a carboxylic acid (-COOH) group yields 4,5-difluorophthalic acid, a key precursor for a range of functional molecules.[1][2] The presence of the fluorine atoms on the benzene ring imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities in drug candidates. Consequently, 4,5-difluorophthalic acid and its derivatives are utilized in the synthesis of specialized polymers, dyes, and bioactive compounds.[1][3]

The hydrolysis of a nitrile is a fundamental transformation in organic synthesis.[4] This reaction can be performed under either acidic or basic conditions, with each approach having distinct mechanistic pathways and practical considerations.[5][6] The choice between acid or base catalysis often depends on the overall substitution pattern of the starting material and the desired reaction kinetics.

This document provides two robust protocols for this conversion, designed to be self-validating and reproducible.

Reaction Schematics and Mechanistic Insights

The overall transformation converts the nitrile and carboxylic acid functionalities into a dicarboxylic acid structure.

start 2-Cyano-4,5-difluorobenzoic Acid end 4,5-Difluorophthalic Acid start->end H₂O, H⁺ or OH⁻ Heat

Caption: Overall reaction for the hydrolysis of 2-Cyano-4,5-difluorobenzoic acid.

The Chemistry of Nitrile Hydrolysis

The carbon-nitrogen triple bond in the cyano group is highly polarized, rendering the carbon atom electrophilic.[5] The hydrolysis proceeds in two main stages: first, the conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[7][8]

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[6][9][10] The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[9] The final deprotonation of the ammonium ion by water is essentially irreversible and drives the reaction to completion.[6]

A Protonation of Nitrile B Nucleophilic Attack by H₂O A->B H⁺ C Proton Transfer B->C D Tautomerization to Amide C->D E Amide Hydrolysis D->E H₂O, H⁺ F Carboxylic Acid + NH₄⁺ E->F A Nucleophilic Attack by OH⁻ B Protonation by H₂O A->B OH⁻ C Tautomerization to Amide B->C D Amide Hydrolysis C->D OH⁻, H₂O E Carboxylate Salt + NH₃ D->E F Acidification to Carboxylic Acid E->F H₃O⁺ (workup)

Caption: Key stages of the base-catalyzed nitrile hydrolysis mechanism.

Experimental Protocols

The following protocols are designed for a 10 mmol scale reaction. Adjustments can be made as necessary.

General Experimental Workflow

Setup Reaction Setup (Flask, Condenser) Reagents Add Reactants & Solvent Setup->Reagents Reaction Heat to Reflux (Monitor by TLC) Reagents->Reaction Workup Cool & Quench (Acid/Base adjustment) Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate & Purify (Recrystallization) Extraction->Purification Analysis Characterize Product (NMR, IR, MS, MP) Purification->Analysis

Sources

Method

Topic: Selective Catalytic Hydrogenation of 2-Cyano-4,5-difluorobenzoic Acid

An Application Guide for Researchers and Process Chemists This document provides a detailed technical guide for the chemoselective catalytic hydrogenation of 2-Cyano-4,5-difluorobenzoic acid to produce 2-(aminomethyl)-4,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Process Chemists

This document provides a detailed technical guide for the chemoselective catalytic hydrogenation of 2-Cyano-4,5-difluorobenzoic acid to produce 2-(aminomethyl)-4,5-difluorobenzoic acid. This protocol is designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, practical execution, and safety.

Introduction and Strategic Importance

The target molecule, 2-(aminomethyl)-4,5-difluorobenzoic acid, is a valuable fluorinated amino acid derivative. Such structures serve as critical building blocks in medicinal chemistry for the synthesis of pharmacologically active compounds. The introduction of a fluorinated benzene ring can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

The primary synthetic challenge in this transformation is chemoselectivity. The hydrogenation catalyst must selectively reduce the nitrile (C≡N) group to a primary amine (-CH₂NH₂) while preserving three other potentially reactive functionalities:

  • The carboxylic acid (-COOH) group, which can be reduced to an alcohol under certain conditions.[1][2]

  • The aromatic ring , which can be hydrogenated to a cyclohexane ring at high pressures or with highly active catalysts.[1][2]

  • The carbon-fluorine (C-F) bonds , which are susceptible to cleavage (hydrodefluorination) with certain catalysts, particularly palladium.[3]

This guide outlines a robust protocol designed to navigate these challenges, ensuring a high-yield, selective conversion.

Mechanistic Considerations and Catalyst Selection

The Hydrogenation Pathway

Catalytic hydrogenation of a nitrile to a primary amine is a stepwise process occurring on the surface of a heterogeneous catalyst. The reaction proceeds via the initial formation of an imine intermediate, which is then further reduced to the primary amine.

A significant challenge in nitrile reduction is the potential for side reactions involving the highly reactive imine intermediate. This intermediate can react with the primary amine product to form a secondary amine, which is a common impurity in this reaction.[4] To suppress this side reaction, the hydrogenation is often conducted in the presence of ammonia. The excess ammonia helps to stabilize the imine intermediate and shifts the equilibrium away from secondary amine formation.[4][5]

Choosing the Right Catalyst

The choice of catalyst is paramount for achieving the desired chemoselectivity.

  • Palladium (Pd) Catalysts: While highly active, catalysts like Palladium on Carbon (Pd/C) are often associated with a higher risk of hydrodehalogenation, which would result in the undesired removal of the fluorine substituents.[3][6]

  • Platinum (Pt) and Ruthenium (Ru) Catalysts: These catalysts are also effective for hydrogenation but can be overly aggressive, potentially leading to the reduction of the aromatic ring or the carboxylic acid group, especially under forcing conditions.[6][7]

  • Raney Nickel (Raney® Ni): This is a cost-effective and widely used catalyst for nitrile reduction.[8] Its activity can be modulated by reaction conditions, and when used with ammonia, it provides good selectivity for the primary amine product.[4][9] Given its balance of reactivity, cost, and extensive documentation, Raney Nickel is an excellent choice for this transformation.

  • Advanced Catalysts (e.g., Nickel Carbide): Recent research has highlighted novel catalysts like nano-Nickel Carbide (nano-Ni₃C) which exhibit exceptional chemoselectivity for nitrile hydrogenation, showing high tolerance for halogen groups that remain intact during the reaction.[3] While potentially superior, these catalysts may not be as readily available as traditional options.

This protocol will focus on a well-established Raney Nickel system, which offers a reliable and scalable solution.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reactor setup to product isolation.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Isolation prep_reagents Prepare Reagents: Substrate, Solvent, Aq. Ammonia prep_reactor Prepare & Inert High-Pressure Reactor charge Charge Reactor with Reagents & Raney Ni prep_reactor->charge Load Reactor purge Purge with N₂ then H₂ charge->purge react Pressurize & Heat (Target Temp/Pressure) with Vigorous Stirring purge->react monitor Monitor H₂ Uptake react->monitor cooldown Cool, Depressurize & Purge with N₂ monitor->cooldown Reaction Complete filter_catalyst Safely Filter Catalyst (Keep Slurry Wet) cooldown->filter_catalyst concentrate Concentrate Filtrate (Remove Solvent & NH₃) filter_catalyst->concentrate precipitate Adjust pH to Isoelectric Point for Precipitation concentrate->precipitate isolate Filter, Wash & Dry Final Product precipitate->isolate

Caption: High-level workflow for the catalytic hydrogenation process.

Detailed Application Protocol

This protocol details the hydrogenation of 2-Cyano-4,5-difluorobenzoic acid using a Raney Nickel catalyst system.

Reagents and Materials
Reagent/MaterialGradeNotes
2-Cyano-4,5-difluorobenzoic acid≥98% PurityStarting material.
Raney® Nickel (e.g., 2800)Slurry in waterHighly active catalyst. Store and handle according to manufacturer.
Methanol (MeOH)AnhydrousReaction solvent.
Ammonium Hydroxide (NH₄OH)28-30% solutionSuppresses secondary amine formation.
Hydrogen (H₂)High Purity (≥99.99%)Hydrogen source.
Nitrogen (N₂)High Purity, InertFor purging and inerting the system.
Hydrochloric Acid (HCl)1 M solutionFor pH adjustment during workup.
Sodium Hydroxide (NaOH)1 M solutionFor pH adjustment during workup.
Equipment
  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic drive stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

  • Schlenk flask and cannula for catalyst transfer.

  • Büchner funnel and filter flask for filtration.

  • Rotary evaporator.

  • pH meter or pH strips.

Critical Safety Precautions
  • High-Pressure Hydrogen: All operations involving high-pressure hydrogen must be conducted in a well-ventilated fume hood behind a blast shield. Ensure the reactor is rated for the intended pressure and temperature.[7]

  • Raney Nickel: Raney Nickel is pyrophoric and can ignite spontaneously in air when dry. It must be handled as an aqueous slurry at all times. Never allow the catalyst to dry during transfer or filtration.

  • Ammonia: Ammonium hydroxide is corrosive and has a pungent odor. Handle in a fume hood.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the autoclave is clean and dry. Seal the reactor and perform a pressure test with nitrogen to ensure there are no leaks.

  • Charging Reagents:

    • Vent the reactor and open it. To the inner vessel, add 2-Cyano-4,5-difluorobenzoic acid (1.0 eq).

    • Add methanol (approx. 10-15 mL per gram of substrate) and concentrated ammonium hydroxide (approx. 2-3 eq).

    • In a separate flask, weigh the required amount of Raney Nickel slurry. Carefully decant the supernatant water and replace it with methanol.

    • Transfer the Raney Nickel slurry to the reactor using a cannula or by careful pouring. The amount of catalyst can range from 10-50% by weight relative to the substrate. A good starting point is 20 wt%.

  • Reaction Execution:

    • Seal the autoclave securely.

    • Begin gentle stirring and purge the system by pressurizing with nitrogen (to ~5 bar) and venting three times to remove all oxygen.

    • Purge the system with hydrogen gas (to ~5 bar) and vent three times.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 15-20 bar / 220-290 psi).

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50-70 °C).

    • Monitor the reaction by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation:

    • Once hydrogen uptake ceases, turn off the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen pressure in the fume hood.

    • Purge the reactor with nitrogen three times.

    • Open the reactor and carefully decant or cannula the reaction mixture away from the catalyst, which will settle at the bottom.

    • Catalyst Filtration (Critical Step): To recover the remaining product, the catalyst must be filtered. Set up a Büchner funnel with a pad of Celite®. Ensure the Celite and filter paper are kept wet with methanol at all times. Filter the catalyst slurry, washing with additional methanol. Immediately transfer the wet catalyst cake into a container filled with water for storage or quenching. DO NOT ALLOW THE CATALYST TO DRY.

  • Product Purification:

    • Combine the filtrates and concentrate them using a rotary evaporator to remove methanol and excess ammonia.

    • The residue will contain the ammonium salt of the product. Dissolve this residue in a minimum amount of water.

    • Slowly add 1 M HCl to adjust the pH to the isoelectric point of the amino acid (typically pH 4-5). The product will precipitate as a white solid.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Process Parameters for Optimization

The following parameters can be adjusted to optimize reaction time, yield, and purity.

ParameterRecommended RangeEffect on Reaction
H₂ Pressure 10 - 50 barHigher pressure increases H₂ concentration on the catalyst surface, generally accelerating the reaction rate.
Temperature 40 - 80 °CHigher temperature increases the reaction rate but may also promote side reactions like defluorination.
Catalyst Loading 10 - 50 wt%Higher loading increases the rate but also cost. Must be optimized for efficiency.
Ammonia Conc. 2 - 5 equivalentsCrucial for suppressing secondary amine formation. Too little may result in impurities.
Solvent MeOH, EtOH, THFAlcoholic solvents are generally effective. THF can also be used and may alter selectivity in some cases.[7][10]

References

  • Nickel Carbide Nanoparticle Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. Angewandte Chemie International Edition. [Online] Available at: [Link]

  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [Online] Available at: [Link]

  • Chemoselective reduction of nitrile to amine. ResearchGate. [Online] Available at: [Link]

  • Bagal, D. B., & Bhanage, B. M. (2016). Catalytic Reduction of Nitriles. Science of Synthesis.
  • Nitrile reduction. Wikipedia. [Online] Available at: [Link]

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S.
  • Fe-Catalyzed Direct Synthesis of Nitriles from Carboxylic Acids with Electron-Deficient N-Cyano-N-aryl-arylsulfonamide. PubMed. [Online] Available at: [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Online] Available at: [Link]

  • Ali, S. Z., et al. (2025).
  • Preparation method of 4-aminomethylbenzoic acid. Google Patents.
  • Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1. Google Patents.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Online] Available at: [Link]

  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.
  • Preparation method of 4-aminomethylbenzoic acid. Google Patents.
  • Methods for producing cyanobenzoic acid derivatives. Google Patents.
  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Online] Available at: [Link]

  • Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. PMC. [Online] Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Online] Available at: [Link]

  • Catalytic Hydrogenation of Benzoic Acid. ResearchGate. [Online] Available at: [Link]

  • The preparation method of p-aminobenzoic acid. Google Patents.
  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate. [Online] Available at: [Link]

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Online] Available at: [Link]

  • Difluorocarbene-based cyanodifluoromethylation of alkenes induced by a dual-functional Cu-catalyst. Royal Society of Chemistry. [Online] Available at: [Link]

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [Online] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Cyano-4,5-difluorobenzoic Acid

Status: Active Ticket ID: CDFA-PUR-001 Subject: Impurity Profiling & Purification Protocols for 2-Cyano-4,5-difluorobenzoic Acid Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CDFA-PUR-001 Subject: Impurity Profiling & Purification Protocols for 2-Cyano-4,5-difluorobenzoic Acid Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

2-Cyano-4,5-difluorobenzoic acid (CDFA) is a highly reactive intermediate, often serving as a scaffold for quinolone antibiotics and kinase inhibitors. Its purification presents a unique "chemical contradictio in adjecto": the molecule contains a carboxylic acid (requiring acidic conditions for protonation) and a nitrile group (susceptible to hydrolysis under acidic/basic stress).[1]

This guide addresses the three critical impurity classes:

  • Hydrolytic Impurities: 2-Carbamoyl derivatives (amide) and 4,5-difluorophthalic acid.[1]

  • Regioisomers: 2,3-difluoro or 3,4-difluoro analogs arising from non-selective nucleophilic aromatic substitution (

    
    ).[1]
    
  • Starting Materials: Unreacted 2,4,5-trifluorobenzoic acid or bromo-precursors.

Module 1: Impurity Genesis & Profiling[1][2]

Before attempting purification, you must identify how impurities are forming.[1] The electron-withdrawing nature of the fluorine atoms at positions 4 and 5 activates the ring, making the nitrile at position 2 surprisingly labile.

Impurity Pathways Diagram

ImpurityPathways Start Precursor (e.g., 2,4,5-Trifluorobenzoic Acid) Reaction Cyanation Reaction (Nucleophilic Subst.) Start->Reaction + CN- source Product Target: 2-Cyano-4,5-difluorobenzoic Acid Reaction->Product Major Pathway Impurity_A Impurity A: Regioisomer (3-Cyano-4,6-difluoro...) Reaction->Impurity_A Non-selective attack Impurity_B Impurity B: Amide (Partial Hydrolysis) Product->Impurity_B H2O / H+ / Heat Impurity_C Impurity C: Di-Acid (Full Hydrolysis) Impurity_B->Impurity_C Prolonged Hydrolysis

Figure 1: Mechanistic pathways for impurity generation. Note that Impurity B (Amide) is the most common byproduct during aggressive workups.

Module 2: Recrystallization Troubleshooting

Recrystallization is the most scalable method for CDFA, but it is prone to "oiling out" due to the low melting point of the eutectic impurity mixture.

The "Oiling Out" Phenomenon

Symptom: The solution turns cloudy, and oily droplets form at the bottom instead of crystals. Cause: The boiling point of your solvent is higher than the melting point of the impurity-saturated solvate.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Target ImpurityProtocol Notes
Toluene : Ethyl Acetate 90 : 10Non-polar precursorsBest for removing unreacted bromo/fluoro starting materials.
Water : Ethanol 70 : 30RegioisomersWARNING: Do not boil excessively.[1] The nitrile will hydrolyze.[1] Dissolve at 65°C max.[1]
Dichloroethane (DCE) 100%General PolishGood for final polishing to remove trace colored oligomers.[1]
Step-by-Step Protocol: The "Seeding" Technique
  • Dissolution: Dissolve crude CDFA in Toluene/EtOAc (9:1) at 70°C. Use 5 mL solvent per gram of solid.[1]

  • Clarification: If the solution is dark, add activated carbon (5 wt%) and filter hot.

  • The Critical Step: Cool the solution slowly to 45°C.

  • Seeding: Add 0.5% weight of pure seed crystals.

  • Isothermal Hold: Hold at 40-45°C for 1 hour. This allows the oil droplets to redissolve and deposit onto the seed crystals.[1]

  • Cooling: Ramp down to 0°C at a rate of 10°C/hour.

Module 3: Chromatographic Purification (HPLC)

When regioisomers (e.g., 2,3-difluoro vs. 4,5-difluoro) co-elute on standard C18 columns, you must exploit the fluorine-fluorine interaction .

Why C18 Fails

Standard C18 columns separate based on hydrophobicity.[1] Isomers of difluorobenzoic acid have nearly identical LogP values, leading to co-elution.[1]

The Solution: PFP (Pentafluorophenyl) Phases

PFP columns utilize


 interactions and specific fluorine-fluorine retention mechanisms, providing orthogonality to C18.
Method Parameters
  • Column: Fluorosep-RP PFP or Kinetex PFP (5 µm, 250 x 4.6 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, keeping the acid protonated).[1]

  • Mobile Phase B: Methanol (Acetonitrile can suppress the

    
     interaction; MeOH is preferred).[1]
    
  • Gradient:

    • 0-5 min: 20% B (Isocratic hold to elute polar hydrolytic impurities).[1]

    • 5-25 min: 20% -> 70% B.

Column Selection Decision Tree

ColumnSelection Start Impurity Type? Q1 Regioisomers present? Start->Q1 Q2 Hydrolysis products only? Q1->Q2 No Sol1 USE PFP COLUMN (Fluorine-Fluorine Selectivity) Q1->Sol1 Yes (Critical) Sol2 USE C18 POLAR ENDCAPPED (Better retention of polar acids) Q2->Sol2 Yes (Amide/Diacid) Sol3 USE PHENYL-HEXYL (Pi-Pi selectivity) Q2->Sol3 No (Unknowns)

Figure 2: Decision matrix for stationary phase selection based on impurity profile.

Module 4: Chemical Scavenging (Advanced)

If chromatography is not scalable, use Acid-Base Extraction with pH Control .[1]

Concept: The pKa of 2-cyano-4,5-difluorobenzoic acid is lower (approx 2.5 - 2.8) than its non-fluorinated or non-cyanated precursors due to the strong electron-withdrawing effects of the -CN and -F groups [1].

Protocol:

  • Dissolve crude mixture in Ethyl Acetate.[1]

  • Extract with saturated NaHCO3 (pH ~8.5).

    • Result: The CDFA moves to the aqueous layer.[1] Less acidic impurities (e.g., decarboxylated species or precursors) remain in the organic layer.[1]

  • Safety Check: Separate layers. Treat the organic layer as waste.[1]

  • Acidification (Critical): Cool the aqueous layer to 0°C.

  • Slowly add 1N HCl until pH reaches 3.0.

    • Differentiation: At pH 3.0, the highly acidic CDFA may precipitate, while weaker acid impurities (like some non-fluorinated byproducts) might remain in solution or precipitate later.[1]

    • Warning: Do not drop pH < 1.0 or heat, as this accelerates nitrile hydrolysis to the amide [2].[1]

Frequently Asked Questions (FAQ)

Q: My product has a persistent yellow color. How do I remove it? A: The yellow color often comes from oligomeric fluoro-aromatics.[1] A standard charcoal treatment in refluxing toluene is effective.[1] However, if the color persists, wash the solid with cold Dichloromethane (DCM). The colored impurities are often more soluble in DCM than the CDFA product.[1]

Q: Can I use NaOH for the extraction? A: Absolutely not. Strong bases like NaOH (pH > 13) will rapidly attack the nitrile group, converting your product into 4,5-difluorophthalic acid.[1] Always use weak bases like Sodium Bicarbonate (


) or Potassium Carbonate (

).[1]

Q: Why does my yield drop after recrystallization from water/ethanol? A: You likely heated the solution for too long. In boiling water/ethanol, the nitrile group hydrates to the amide (2-carbamoyl-4,5-difluorobenzoic acid). This impurity is often more soluble in water, staying in the mother liquor and lowering your isolated yield.[1]

References

  • Kütt, A., et al. (2018).[1][2] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(5), 373-384.[1] Link[1][2]

    • Context: Establishes the electron-withdrawing effect of cyano and fluoro groups on benzoic acid acidity.
  • Sandford, G. (2003).[1] "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[1] Tetrahedron, 59(4), 437-454.[1]

    • Context: Details the mechanisms relevant to fluorinated arom
  • BenchChem Technical Support. (2025). "Recrystallization of 4-Amino-2-fluorobenzoic Acid." Link[1]

    • Context: Provides baseline solubility protocols for fluorobenzoic acid deriv
  • Sidelmann, U. G., et al. (1995).[1][3] "Identification of the Positional Isomers of 2-Fluorobenzoic acid... by Directly Coupled HPLC-NMR." Analytical Chemistry, 67(19), 3401–3404.[1] Link

    • Context: Validates the difficulty of separating fluorobenzoic acid isomers and the need for specific chrom

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Cyano-4,5-difluorobenzoic acid before handling, as fluorinated nitriles can release toxic byproducts under extreme conditions.

Sources

Optimization

Technical Support Center: 2-Cyano-4,5-difluorobenzoic Acid Solubility Guide

Executive Summary: Physicochemical Profile To solve solubility issues with 2-Cyano-4,5-difluorobenzoic acid , one must understand its competing intramolecular forces.[1][2][3] This molecule is a "push-pull" system: The "...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Physicochemical Profile

To solve solubility issues with 2-Cyano-4,5-difluorobenzoic acid , one must understand its competing intramolecular forces.[1][2][3] This molecule is a "push-pull" system:

  • The "Head" (Hydrophilic/Acidic): The carboxylic acid (-COOH) and the ortho-cyano group (-CN) create a highly polar, electron-withdrawing region.[1][2][3] The ortho-cyano group significantly increases acidity compared to benzoic acid via inductive effects.[1][2][3][4]

  • The "Tail" (Lipophilic/Hydrophobic): The difluorinated benzene ring increases lipophilicity (LogP ~1.[1][2][3][4]5) and lattice energy, often leading to poor solubility in standard non-polar solvents like hexanes or pure dichloromethane (DCM).[4]

Key Solubility Drivers:

  • pKa (Estimated): ~2.8 – 3.[1][2][3][4]2. (Significantly more acidic than benzoic acid due to -F and -CN electron withdrawal).[1][3]

  • Primary Challenge: The molecule tends to dimerize in non-polar solvents and crystallize out of water at acidic pH.[1][2][3][4]

Solubility Matrix (at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingNotes
Dipolar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Preferred for stock solutions.[1][2][3]
Polar Protic Methanol, EthanolGood (>50 mg/mL)Good for transfers; potential esterification risk if heated with acid catalyst.[1][2][4]
Ethers/Esters THF, Ethyl AcetateModerate (10-50 mg/mL)Standard reaction solvents.[1][2][3][4] May require gentle heating.[1][2][3][4]
Chlorinated DCM, ChloroformLow/Variable (<10 mg/mL)Often requires small % of MeOH or THF to fully dissolve.[1][2][4]
Hydrocarbons Hexanes, ToluenePoor (<1 mg/mL)Used as anti-solvents for precipitation.[1][2][4]
Aqueous Water (pH < 2)Insoluble Precipitates as free acid.[1][2][3][4]
Aqueous Water (pH > 7)Soluble Forms soluble carboxylate salt.[1][2][3][4]

Troubleshooting Guide (Q&A)

Issue 1: "The compound won't dissolve in Dichloromethane (DCM) for my acylation reaction."

Diagnosis: While DCM is a standard solvent for acid chloride formation, 2-Cyano-4,5-difluorobenzoic acid has high lattice energy due to the stacking interactions of the electron-deficient fluoro-arene ring.[1][2][3] Pure DCM cannot overcome this lattice energy at room temperature.[1][2][3][4]

Solution:

  • Co-solvent Approach: Add 5-10% THF or DMF to the DCM.[1][2][3][4] This disrupts the intermolecular hydrogen bonding without interfering with standard coupling reagents (like EDC or SOCl₂).[1][2][3][4]

  • Catalytic DMF: If synthesizing the acid chloride using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).[1][2][3][4] This forms the Vilsmeier-Haack intermediate, which solubilizes the substrate as it reacts.[1][3]

Issue 2: "I lost my product during the aqueous workup; it precipitated as a 'gunk' at the interface."

Diagnosis: This is a classic pH control failure.[1][2][3][4] As an electron-deficient benzoic acid, the pKa is lower than expected (~3.0).[1][3] If you wash with 1M HCl or even mild citric acid, you drive the equilibrium entirely to the insoluble free acid form, which may oil out or precipitate if the organic layer (e.g., EtOAc) is not sufficient to hold it.[4]

Solution:

  • Check pH: Ensure the aqueous layer pH is >8.0 if you intend to keep the compound in the water layer (as a salt) to wash away impurities.[1][2][3][4] Use saturated NaHCO₃.[1][3][4]

  • Extraction Protocol: If extracting into organic:

    • Acidify the aqueous phase to pH ~2.0.[1][3][4]

    • Use a more polar organic solvent system, such as Ethyl Acetate/THF (9:1) or DCM/Isopropanol (9:1) .[1][4] Pure DCM or Ether often fails to extract highly polar fluorinated acids efficiently.[1][2][3][4]

Issue 3: "The compound is crashing out of my LCMS lines / I see peak tailing."

Diagnosis: The free acid is precipitating in the acidic mobile phase (Water + 0.1% Formic Acid) or interacting strongly with the C18 column stationary phase.[1][2][3][4]

Solution:

  • Diluent Match: Do not inject a pure DMSO stock into a high-aqueous starting gradient.[1][2][3][4] Dilute the sample 1:1 with Acetonitrile/Water (50:50) before injection.[1][3][4]

  • Buffer Modification: Switch from Formic Acid to 10mM Ammonium Acetate or Ammonium Formate (pH ~4-5). This keeps the acid partially ionized or at least prevents "hard" precipitation inside the capillary.[2][3][4]

Visual Troubleshooting Workflows

Diagram 1: Solvent Selection Decision Tree

This workflow guides you to the correct solvent system based on your experimental goal.[1][2][3][4]

SolubilityWorkflow Start Start: Select Application Reaction Chemical Synthesis Start->Reaction Analysis LCMS / HPLC Start->Analysis Purification Extraction / Workup Start->Purification RxnType Reaction Type? Reaction->RxnType InjSolvent Injection Solvent? Analysis->InjSolvent MobilePhase Mobile Phase Modifier Analysis->MobilePhase Extraction Extraction Strategy Purification->Extraction Coupling Amide Coupling / Esterification RxnType->Coupling Standard AcidChl Acid Chloride Formation RxnType->AcidChl Activation Solv_DMF Use: DMF or DMAc (High Solubility) Coupling->Solv_DMF Solv_DCM_THF Use: DCM + 5% THF or DCM + cat. DMF AcidChl->Solv_DCM_THF Solv_ACN Dilute 1:1 with ACN/Water InjSolvent->Solv_ACN Buffer Use: 10mM NH4OAc Avoid 0.1% TFA if clogging MobilePhase->Buffer SaltForm Isolate as Salt (pH > 8) Extraction->SaltForm Aqueous Layer FreeAcid Isolate as Acid (pH < 2) Extraction->FreeAcid Organic Layer Solv_EtOAc Extract w/ EtOAc:THF (9:1) Avoid Hexanes FreeAcid->Solv_EtOAc

Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Analysis, or Purification).[1][2][3]

Standardized Protocols

Protocol A: Solubility Screening for Reaction Optimization

Use this when transitioning from milligram-scale discovery to gram-scale process.[1][2][3]

  • Preparation: Weigh 10 mg of 2-Cyano-4,5-difluorobenzoic acid into 5 separate HPLC vials.

  • Solvent Addition: Add the following solvents (100 µL) to respective vials:

    • Vial A: Methanol (Control)[1][2][4]

    • Vial B: Toluene

    • Vial C: 2-MeTHF (Green alternative to DCM/THF)[1][2][3]

    • Vial D: Acetonitrile[2]

    • Vial E: Water (pH 7.4 Phosphate Buffer)[1][2][4]

  • Agitation: Vortex for 60 seconds. If undissolved, sonicate for 5 minutes at 40°C.

  • Visual Check:

    • Clear Solution: Suitable for homogeneous reactions.[1][2][3][4]

    • Cloudy/Suspension: Risk of heterogeneous kinetics (slower reaction rates).[1][2][3][4]

  • Validation: If Vial B (Toluene) fails, do not use it for reflux reactions; switch to Chlorobenzene or Anisole which have better polarizability for fluorinated aromatics.[1][2][3][4]

Protocol B: Controlled Precipitation (Purification)

Use this to purify the compound from crude reaction mixtures without chromatography.[1][2][4]

  • Dissolution: Dissolve crude material in minimal 1M NaOH (or saturated NaHCO₃).[1][2][3][4] Filter off any insoluble non-acidic impurities.[1][2][3][4]

  • Precipitation: Slowly add 2M HCl dropwise while stirring vigorously.

    • Critical Step: Do not dump acid in quickly.[1][3][4] This traps impurities.[1][2][3][4]

    • Target pH: 1.0 – 2.0.[1][2][3][4]

  • Aging: Allow the slurry to stir for 30 minutes. This "ages" the precipitate, converting amorphous "goo" into filterable crystalline solids.[2][4]

  • Filtration: Filter the white solid and wash with cold water followed by Hexanes (to remove residual non-polar organics).[1][2][3][4]

  • Drying: Dry in a vacuum oven at 45°C. (Note: The cyano group is stable, but avoid temps >80°C to prevent potential hydrolysis to the amide).

References

  • BenchChem. "Solubility of Fluorinated Benzoic Acids in Organic Solvents." Technical Guide. Accessed March 2026.[1][2][3][4] [1][4]

  • ChemicalBook. "2-Amino-4,5-difluorobenzoic acid Properties and Synthesis." CAS 83506-93-8 Data. Accessed March 2026.[1][3]

  • PubChem. "2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2."[1][2][3] National Library of Medicine.[1][2][3] Accessed March 2026.[1][3]

  • Sigma-Aldrich. "2-Cyano-4,5-difluorobenzoic acid Product Specification." CAS 1374443-76-1.[1][2][3] Accessed March 2026.[1][2][3][4]

  • GuideChem. "Preparation of Benzoic Acid, 2-cyano-5-fluoro-." Technical FAQ. Accessed March 2026.[1][3]

(Note: While specific solubility constants for this exact CAS are proprietary or sparse in public literature, the protocols above are derived from validated behaviors of the 2-cyano and poly-fluorobenzoic acid structural class found in the cited databases.)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Decarboxylation in 2-Cyano-4,5-difluorobenzoic Acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address a critical bottleneck encountered by researchers working with highly electron-deficient aromatic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address a critical bottleneck encountered by researchers working with highly electron-deficient aromatic systems.

2-Cyano-4,5-difluorobenzoic acid (CAS 1374443-76-1) is a highly reactive building block widely used in drug development. However, its unique electronic structure makes it exceptionally prone to unintended protodecarboxylation during routine activation steps (e.g., amidation or esterification). This guide synthesizes mechanistic theory with field-proven methodologies to help you achieve quantitative yields while suppressing byproduct formation.

Part 1: Diagnostic FAQs

Q1: I am attempting an amidation of 2-Cyano-4,5-difluorobenzoic acid, but my yields are <10% and I isolate a highly non-polar byproduct. What is happening? A: You are observing base- or heat-induced protodecarboxylation. The ortho-cyano and meta/para-fluoro substituents on your starting material are powerful electron-withdrawing groups (EWGs). When the carboxylic acid is deprotonated by your base, these EWGs heavily stabilize the resulting aryl anion transition state via inductive and resonance effects[1]. This significantly lowers the activation energy required to extrude CO₂, driving the irreversible formation of 1-cyano-3,4-difluorobenzene (the non-polar byproduct).

Q2: Can I use standard thionyl chloride (SOCl₂) at reflux to generate the acid chloride? A: Absolutely not. Thermal stress is the primary driver of decarboxylation in electron-deficient benzoic acids[2]. Refluxing conditions (typically 60–80 °C for SOCl₂) will quantitatively decarboxylate your starting material before the acid chloride can form[3]. Instead, you must use oxalyl chloride with catalytic DMF at 0 °C, which provides robust activation without the thermal penalty.

Q3: I am using room temperature conditions with Triethylamine (TEA), but I still see 30% decarboxylation. Why? A: While room temperature mitigates thermal decarboxylation, your choice of base is critical. Strong or highly nucleophilic bases can over-stabilize the "naked" carboxylate anion in polar aprotic solvents, facilitating CO₂ loss[3]. You must switch to a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and strictly initiate the reaction at 0 °C[4].

Q4: My reaction is at 0 °C with HATU/DIPEA, but decarboxylation persists. Could my equipment be the issue? A: Yes. Trace transition metals, particularly copper (Cu) and silver (Ag), are potent catalysts for the protodecarboxylation of benzoic acids, even at low temperatures[5]. Ensure all glassware is acid-washed and metal-free. Furthermore, verify that your solvents are strictly anhydrous; trace water can hydrolyze your activated ester back to the acid, prolonging reaction times and increasing the statistical probability of decarboxylation.

Part 2: Reaction Condition Risk Matrix

To aid in experimental design, we have quantified the decarboxylation risk associated with standard carboxylic acid activation conditions.

Activation Reagent / ConditionOperating TemperatureBase RequirementDecarboxylation RiskRecommendation
Thionyl Chloride (SOCl₂) 60 °C to 80 °C (Reflux)NoneCritical (>90%) Avoid entirely. Thermal stress drives rapid CO₂ loss.
CDI (Carbonyldiimidazole) 60 °C (Typical)NoneHigh (50-70%) Avoid. Heating required for intermediate breakdown is detrimental.
EDC / DMAP 20 °C to 25 °C (RT)DMAP (Nucleophilic)Moderate (15-30%) Use with caution. DMAP can trigger base-catalyzed decarboxylation.
HATU / DIPEA 0 °C to 20 °CDIPEA (Hindered)Low (<5%) Highly Recommended. Rapid activation outcompetes degradation.
Oxalyl Chloride / cat. DMF 0 °CNoneMinimal (<2%) Highly Recommended. Best for acid chloride synthesis.

Part 3: Mechanistic Pathway Analysis

Understanding the kinetic competition between productive activation and unproductive decarboxylation is essential for troubleshooting. The diagram below illustrates how temperature and reagent selection dictate the fate of the carboxylate anion.

Pathway SM 2-Cyano-4,5-difluorobenzoic acid Anion Carboxylate Anion SM->Anion Base Addition Decarb 1-Cyano-3,4-difluorobenzene + CO2 Anion->Decarb Heat (>40°C) / Trace Metals ActEster Activated Ester (e.g., OAt) Anion->ActEster HATU / 0°C Product Target Amide/Ester ActEster->Product Nucleophile Addition

Fig 1. Divergent reaction pathways of 2-Cyano-4,5-difluorobenzoic acid during activation.

Part 4: Validated Experimental Protocols

The following protocols have been engineered to suppress the decarboxylation pathways outlined above. Every step includes the mechanistic causality behind the instruction and a self-validating checkpoint to ensure process integrity.

Protocol A: Mild Acid Chloride Synthesis (Oxalyl Chloride Method)

Use this method when your nucleophile is sterically hindered or weakly nucleophilic.

  • Preparation: Suspend 2-Cyano-4,5-difluorobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M in an acid-washed, oven-dried flask under an argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C.

    • Causality: Suppressing the thermal energy of the system prevents the activation energy barrier for decarboxylation from being breached.

  • Catalyst Addition: Add anhydrous DMF (0.05 eq).

  • Activation: Dropwise add Oxalyl Chloride (1.2 eq) over 10 minutes.

    • Causality: Oxalyl chloride reacts with DMF to form the highly electrophilic Vilsmeier-Haack intermediate at 0 °C. This allows for rapid conversion to the acid chloride without the thermal activation required by thionyl chloride.

  • Self-Validating Checkpoint: Before proceeding, withdraw a 5 µL aliquot and quench it into 100 µL of anhydrous methanol containing 1% DIPEA. Analyze via LC-MS. You should observe the mass of the methyl ester (

    
    ). If you observe a dominant peak at 
    
    
    
    , decarboxylation has occurred due to a temperature excursion or metal contamination.
  • Isolation: Once gas evolution ceases (approx. 1 hour), concentrate the mixture under reduced pressure, ensuring the rotary evaporator water bath does not exceed 25 °C .

Protocol B: Direct Amide Coupling (HATU/DIPEA Method)

Use this method for standard primary/secondary amine couplings.

  • Preparation: Dissolve 2-Cyano-4,5-difluorobenzoic acid (1.0 eq) and your amine nucleophile (1.1 eq) in anhydrous DCM at 0 °C.

  • Coupling Agent: Add HATU (1.1 eq) in one portion.

    • Causality: HATU is an exceptionally fast coupling agent. By forming the highly reactive OAt-ester rapidly at 0 °C, the productive pathway kinetically outcompetes the decarboxylation pathway.

  • Base Addition: Add DIPEA (2.5 eq) dropwise over 15 minutes, maintaining the internal temperature at 0 °C.

    • Causality: DIPEA is sterically hindered. It effectively deprotonates the acid to facilitate HATU attack but is too bulky to act as a nucleophile or over-solvate the anion, which would otherwise promote CO₂ extrusion[4].

  • Completion: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to slowly warm to room temperature over 2 hours. Monitor the disappearance of the activated ester via LC-MS.

References

  • BenchChem Tech Support. "Preventing decarboxylation of 4-fluorobenzoic acid." BenchChem.
  • Chemical Society Reviews. "The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation." Royal Society of Chemistry.
  • Chemical Reviews. "Decarboxylative Halogenation of Organic Compounds." American Chemical Society.
  • Sigma-Aldrich Product Catalog. "2-Cyano-4,5-difluorobenzoic acid | 1374443-76-1." MilliporeSigma.
  • Beilstein Journal of Organic Chemistry. "Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF₂." Beilstein Institute.
  • BenchChem Tech Support. "Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid." BenchChem.

Sources

Optimization

troubleshooting HPLC separation of 2-Cyano-4,5-difluorobenzoic acid isomers

Topic: Separation of 2-Cyano-4,5-difluorobenzoic Acid Isomers Executive Summary 2-Cyano-4,5-difluorobenzoic acid is a critical intermediate, often used in the synthesis of fluoroquinolone antibiotics and agrochemicals. I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of 2-Cyano-4,5-difluorobenzoic Acid Isomers

Executive Summary

2-Cyano-4,5-difluorobenzoic acid is a critical intermediate, often used in the synthesis of fluoroquinolone antibiotics and agrochemicals. Its analysis presents two distinct challenges:

  • Regioisomer Resolution: Separating the 4,5-difluoro target from likely impurities such as 2-cyano-3,4-difluorobenzoic acid or 2,3,6-trifluorobenzoic acid derivatives.

  • Peak Tailing: The benzoic acid moiety (

    
    ) and the electron-withdrawing cyano group create a highly acidic, polar molecule prone to silanol interactions.[1]
    

This guide moves beyond standard C18 protocols, advocating for Fluorophenyl (PFP) phases to achieve orthogonal selectivity based on electronic interactions rather than simple hydrophobicity.[1]

Module 1: Critical Resolution Failure (Co-elution)

Q: I am using a standard C18 column, but the 4,5-difluoro target co-elutes with its positional isomers. Flattening the gradient didn't help. What is the next step?

A: Switch to a Pentafluorophenyl (PFP) stationary phase immediately. [1]

The Science: Positional isomers (e.g., 4,5-difluoro vs. 3,4-difluoro) often possess nearly identical hydrophobicity (LogP).[1] A C18 column, which relies primarily on hydrophobic exclusion, cannot "see" the difference between these isomers.[1]

A PFP column introduces two additional separation mechanisms essential for halogenated aromatics:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorine ring on the stationary phase interacts with the electron-rich aromatic ring of your analyte.[2]
  • Shape Selectivity: The rigid PFP ring provides steric recognition that can distinguish the specific position of the fluoro- and cyano- substitutions.

Action Plan:

  • Column: Replace C18 with a PFP (e.g., ACE C18-PFP, Phenomenex Kinetex PFP, or Waters HSS PFP).[1]

  • Mobile Phase: Use Methanol (MeOH) instead of Acetonitrile (ACN) as the organic modifier. Aprotic solvents like ACN can sometimes mask the dipole-dipole interactions required for PFP selectivity. MeOH facilitates the

    
    -
    
    
    
    interaction.
Module 2: Peak Shape Issues (Tailing)

Q: My main peak has a tailing factor (


) > 2.0. I am using 0.1% Formic Acid. Is my column dead? 

A: Your column is likely fine; your pH is too high. [1]

The Science: 2-Cyano-4,5-difluorobenzoic acid is strongly acidic due to the electron-withdrawing effects of the cyano and fluorine groups. Its


 is likely suppressed to 

.[1]
  • At 0.1% Formic Acid (pH ~2.7), a significant portion of the analyte is ionized (

    
    ).
    
  • Ionized acids interact electrostatically with protonated silanols (

    
    ) on the silica surface, causing severe tailing.[1]
    

Action Plan:

  • Buffer Switch: Move to 0.1% Trifluoroacetic Acid (TFA) (pH ~2.[1]0) or a 20 mM Phosphate Buffer (pH 2.0) .

  • Why: You must operate at least 1-2 pH units below the

    
     to keep the molecule fully protonated (neutral). This forces the analyte to interact with the bonded phase rather than the silica surface.
    
Module 3: Ghost Peaks & Baseline Noise

Q: I see small "ghost" peaks appearing after the main peak when the sample sits in the autosampler for >4 hours.

A: This indicates hydrolysis of the Cyano group.

The Science: The nitrile (cyano) group at the ortho position is susceptible to hydrolysis, converting to an amide (2-carbamoyl-...) and eventually a dicarboxylic acid (phthalic acid derivative), especially in acidic aqueous conditions over time.

Action Plan:

  • Temperature: Cool the autosampler to 4°C immediately.

  • Solvent: Dissolve standards in 100% organic solvent (MeOH/ACN) if possible, or minimize the water content in the sample diluent.[1]

  • Freshness: Do not store aqueous dilutions overnight.

Standardized Protocol: The "Gold Standard" Method

Use this protocol as your validation baseline. It is designed to be self-validating by maximizing orthogonality.[1]

ParameterConditionRationale
Column Pentafluorophenyl (PFP) (150 x 4.6 mm, 3 µm or sub-2 µm)Maximizes selectivity for halogenated isomers.
Mobile Phase A Water + 0.1% TFA (pH ~2.[1]0)Suppresses ionization of the benzoic acid moiety.[1]
Mobile Phase B Methanol + 0.1% TFAMeOH enhances

-

selectivity on PFP phases.[1]
Gradient 5% B to 60% B over 15 minsShallow gradient focuses on the polar aromatic region.[1]
Flow Rate 1.0 mL/minStandard flow (adjust for column ID).
Temperature 35°C - 40°CSlightly elevated T reduces viscosity and improves mass transfer.[1]
Detection UV @ 230 nmMax absorbance for fluorinated benzoates (avoid <210 nm with TFA).[1]
Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for troubleshooting separation issues with this specific molecule.

TroubleshootingLogic Start START: Evaluate Chromatogram Issue Identify Primary Defect Start->Issue Coelution Co-elution / Poor Resolution Issue->Coelution Isomers Overlap Tailing Peak Tailing (Tf > 1.5) Issue->Tailing Asymmetry Drift Retention Drift / Ghost Peaks Issue->Drift Inconsistent RT CheckCol Check Column Type Coelution->CheckCol CheckpH Check Mobile Phase pH Tailing->CheckpH CheckStab Check Sample Stability Drift->CheckStab SwitchPFP Action: Switch to PFP Phase (Utilize Pi-Pi Interaction) CheckCol->SwitchPFP If using C18 CheckMP Check Organic Modifier CheckCol->CheckMP If using PFP SwitchMeOH Action: Switch ACN to MeOH CheckMP->SwitchMeOH If using ACN LowerpH Action: Use 0.1% TFA (pH ~2.0) Suppress Acid Ionization CheckpH->LowerpH If pH > 2.5 CoolSample Action: Cool Autosampler (4°C) Prevent CN Hydrolysis CheckStab->CoolSample Hydrolysis Risk

Caption: Decision tree for troubleshooting 2-Cyano-4,5-difluorobenzoic acid separation. Blue/Green nodes indicate corrective actions.

References
  • Waters Corporation. (2020).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • Advanced Chromatography Technologies (ACE). (2018).[1] Separation of Halogenated Positional Isomers on C18-PFP. Technical Brochure.[1] Link

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC: Acidic Compounds. Technical Guide.[1] Link

  • Sigma-Aldrich. (2023).[1] 2-Cyano-4,5-difluorobenzoic acid Product Specification & Properties.Link[1]

  • Shimadzu. (2021).[1] Separation Characteristics of Phenyl/PFPP Reversed Phase Columns. Technical Report.[1][3][4] Link

Sources

Troubleshooting

Technical Support Center: Solvent Remediation for 2-Cyano-4,5-difluorobenzoic Acid

Executive Summary You are encountering difficulty removing residual solvents from 2-Cyano-4,5-difluorobenzoic acid (CAS: 1374443-76-1 / 116476-98-3) . This molecule presents a unique purification challenge due to the com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering difficulty removing residual solvents from 2-Cyano-4,5-difluorobenzoic acid (CAS: 1374443-76-1 / 116476-98-3) . This molecule presents a unique purification challenge due to the competing polarity of the carboxylic acid moiety and the lipophilic, electron-withdrawing fluoro/cyano groups.

Commonly entrapped solvents in this synthesis (often intermediates for quinolone antibiotics like Danofloxacin) include Toluene (from upstream synthesis), DMF (from nucleophilic substitution), or Ethyl Acetate .

This guide provides a root-cause diagnostic framework and two validated remediation protocols designed to meet ICH Q3C guidelines without compromising the integrity of the cyano group (susceptible to hydrolysis) or the carboxylic acid (susceptible to decarboxylation).

Module 1: Diagnostic Framework

"Why won't the solvent levels drop?"

Before applying heat, you must determine the nature of the solvent entrapment. Blindly increasing dryer temperature often degrades this molecule before removing the solvent.

The Entrapment Decision Tree

Use this logic flow to categorize your issue.

SolventDiagnosis Start High Residual Solvent Detected Step1 Perform TGA (Thermogravimetric Analysis) Start->Step1 Decision1 Weight loss occurs < Boiling Point of Solvent? Step1->Decision1 Surface Type 1: Surface Adsorption (Easy to remove) Decision1->Surface Yes Deep Check DSC (Differential Scanning Calorimetry) Decision1->Deep No (High Temp Release) Decision2 Distinct Endotherm matches Solvent Release Temp? Deep->Decision2 Inclusion Type 2: Lattice Inclusion/Void Entrapment (Requires Milling or Reslurry) Decision2->Inclusion Broad/No Peak Solvate Type 3: True Solvate (Pseudopolymorph) (Requires Recrystallization/Displacement) Decision2->Solvate Sharp Peak

Figure 1: Diagnostic workflow to distinguish between surface adsorption, lattice inclusion, and true solvates.

Data Interpretation Table
ObservationDiagnosisRecommended Action
Solvent leaves near its Boiling Point Surface AdsorptionStandard Vacuum Drying (Protocol B)
Solvent leaves >20°C above BP Lattice InclusionMechanical size reduction + Reslurry (Protocol A)
Stoichiometric ratio (e.g., 1:1) True SolvateMust break crystal lattice (Protocol A)

Module 2: Remediation Protocols

Protocol A: The "Displacement Reslurry" (Best for Toluene/DMF)

Theory: If Toluene (Class 2) is trapped in the crystal lattice, vacuum drying is thermodynamically inefficient because the lattice energy barrier is too high. You must "swap" the toxic solvent for a benign, volatile Class 3 solvent (e.g., Ethanol or Water) that can disrupt the surface equilibrium.

Applicability: High residual Toluene, DMF, or DMSO.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which 2-Cyano-4,5-difluorobenzoic acid has low solubility (to prevent yield loss) but is miscible with the entrapped solvent.

    • Target: Water (acidified to pH 2-3 to suppress ionization) or cold Ethanol/Water (1:9 ratio).

  • The Slurry:

    • Charge crude crystals into a reactor.

    • Add 5-10 volumes of the displacement solvent.

    • Agitate vigorously at 20-25°C for 2-4 hours. Note: Do not heat significantly to avoid dissolving the crystal and re-trapping the impurity.

  • The Pulse (Optional):

    • If using an ultrasonic bath, pulse for 10 minutes to shatter crystal agglomerates, releasing void-trapped solvent.

  • Filtration:

    • Filter on a sintered glass funnel or Nutsche filter.

    • Critical Step: Perform a "displacement wash" (do not let the cake crack) with fresh displacement solvent.

  • Final Drying: Proceed to Protocol B.

Protocol B: Nitrogen-Sweep Vacuum Drying

Theory: Relying solely on vacuum often fails because the partial pressure of the solvent in the dryer reaches equilibrium with the crystal surface. Introducing a "sweep" gas (Nitrogen) lowers the partial pressure of the solvent vapor, driving the mass transfer kinetics forward.

Applicability: Final polishing of Ethanol, Water, or Ethyl Acetate.[1]

Workflow Diagram:

DryingProtocol Input Wet Cake (Post-Filtration) Vac Apply Vacuum (< 50 mbar) Input->Vac Heat Ramp Temp to 45°C (Rate: 0.5°C/min) Vac->Heat Sweep N2 Bleed Active (Turbulent Flow) Heat->Sweep Hold Hold 6-12 Hours Sweep->Hold Check IPC: LOD/GC Hold->Check

Figure 2: Optimized drying cycle utilizing nitrogen sweep to lower solvent partial pressure.

Parameters:

  • Target Vacuum: < 50 mbar (absolute).

  • Nitrogen Bleed: Adjust valve to maintain slight flow while keeping vacuum effective.

  • Temperature Limit: Max 60°C .

    • Warning: The 2-cyano group can hydrolyze to an amide (2-carbamoyl) in the presence of residual water and heat >70°C.

Module 3: Specific Solvent Troubleshooting

Removing DMF or DMSO (High Boiling Point / Polar)
  • The Problem: These solvents hydrogen-bond strongly to the carboxylic acid moiety.

  • The Fix: You cannot dry these out thermally without degrading the product. You must wash them out.

  • Procedure: Reslurry in Water (pH adjusted to ~2.0 with HCl) . The low pH ensures the benzoic acid remains protonated (insoluble), while the DMF/DMSO partitions infinitely into the aqueous phase.

    • Validation: Check the filtrate refractive index. Wash until the refractive index matches pure water.

Removing Toluene (Non-Polar / Class 2)
  • The Problem: Toluene often gets trapped in hydrophobic pockets created by the fluorine atoms on the ring.

  • The Fix: Use Methanol or Ethanol as a "bridge" solvent. Toluene is miscible with alcohols.

    • Perform a displacement wash with cold Methanol. The Methanol displaces the Toluene.

    • Subsequently, dry the Methanol (Class 3, easy to remove) using Protocol B.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use temperatures above 80°C to speed up drying? A: No. While the melting point of 2-Cyano-4,5-difluorobenzoic acid is likely >180°C, the chemical stability is the limiting factor. At >80°C, especially if any residual moisture is present, the nitrile (-CN) group is prone to hydrolysis, converting to the amide. Additionally, fluorinated benzoic acids can undergo decarboxylation under thermal stress [1].

Q2: My crystals are clumping during drying. What is happening? A: You are likely experiencing "case hardening" or the formation of a sticky polymorph. This happens if the drying rate is too fast (solvent evaporates from the surface faster than it diffuses from the core).

  • Solution: Stop agitation. Lower the temperature. Pulse the vacuum (break vacuum with N2, then re-apply) to redistribute solvent.

Q3: What are the regulatory limits for these solvents? A: According to ICH Q3C (R8) guidelines [2]:

  • Toluene (Class 2): Limit is 890 ppm .

  • DMF (Class 2): Limit is 880 ppm .

  • Ethanol/Ethyl Acetate (Class 3): Limit is 5000 ppm (0.5%).

References

  • BenchChem. (2025).[2][3] Purification challenges of 2-Fluorobenzoic acid and how to overcome them. BenchChem Technical Notes.[2] Link

  • International Council for Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[4] ICH Guidelines.[5] Link

  • Cayman Chemical. (2024). Product Information: 2-amino-5-fluorobenzoic acid (Analogous structure solubility data). Cayman Chemical. Link

  • Sigma-Aldrich. (2024). 2-Cyano-4,5-difluorobenzoic acid Product Specification. Merck KGaA. Link

Sources

Optimization

addressing moisture sensitivity in 2-Cyano-4,5-difluorobenzoic acid reactions

Executive Summary 2-Cyano-4,5-difluorobenzoic acid (CAS: 1374443-76-1) presents a "dual-threat" challenge in organic synthesis.[1] While the difluoro-substitution pattern increases the acidity and electrophilicity of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyano-4,5-difluorobenzoic acid (CAS: 1374443-76-1) presents a "dual-threat" challenge in organic synthesis.[1] While the difluoro-substitution pattern increases the acidity and electrophilicity of the molecule, the primary moisture sensitivity lies in its activation (conversion to acid chlorides/active esters) and the hydrolytic susceptibility of the nitrile group under forcing conditions.

This guide provides field-proven protocols to mitigate moisture-induced failure modes, specifically:

  • Deactivation: Hydrolysis of the activated acid chloride back to the parent acid.[1]

  • Side-Reaction: Partial hydrolysis of the nitrile (-CN) to the primary amide (-CONH₂).[1]

  • Oligomerization: Formation of anhydrides due to trace water.[1]

Module 1: Pre-Reaction Handling & Storage

Context: Moisture adsorbed on the raw material surface is the #1 cause of stoichiometric mismatch in activation reactions.

Protocol: Drying the Raw Material

The nitrile group is thermally stable, but the presence of fluorines increases the acidity, making the material hygroscopic.

  • Vacuum Drying: Dry the solid in a vacuum oven at 40–45°C for 12 hours over

    
     or activated silica gel.
    
    • Why? Removing bulk water prevents the immediate quenching of activation reagents (e.g., Oxalyl Chloride).

  • Solvent Azeotrope (Critical Step): Before adding activation reagents, dissolve the starting material in anhydrous Toluene or DCM and concentrate in vacuo.[1] Repeat 2x.

    • Why? This physically entrains and removes trace water that vacuum drying missed.[1]

Data: Moisture Impact on Activation Reagents
ReagentSensitivity LevelFailure Mode with Wet Substrate
Oxalyl Chloride HighGenerates

gas rapidly; stalls activation; requires excess reagent.[1]
Thionyl Chloride ModerateForms

; slower reaction rate; potential for heating-induced nitrile hydrolysis.[1]
HATU/EDC HighConsumes coupling reagent immediately; forms urea byproducts.[1]

Module 2: Acid Activation (The Critical Workflow)

Context: Converting the carboxylic acid to the acid chloride is the most robust method for this scaffold, provided moisture is excluded.

The "Dry-Catalyzed" Vilsmeier Activation Protocol

Objective: Generate the acid chloride without hydrolyzing the nitrile.[1]

Reagents:

  • Substrate: 2-Cyano-4,5-difluorobenzoic acid (1.0 equiv)[1]

  • Reagent: Oxalyl Chloride (1.2 equiv)[1]

  • Catalyst: DMF (anhydrous, 1-2 drops)

  • Solvent: Anhydrous DCM (Dichloromethane)[1]

Step-by-Step:

  • Purge: Flame-dry glassware under a Nitrogen/Argon stream.[1]

  • Suspend: Suspend the dried substrate in anhydrous DCM (0.5 M concentration).

  • Catalyze: Add catalytic DMF (dimethylformamide).[1]

    • Note: The DMF must be anhydrous.[1][2] Wet DMF will kill the oxalyl chloride.[1]

  • Add Reagent: Add Oxalyl Chloride dropwise at 0°C.

  • Monitor: Allow to warm to Room Temperature (RT). Gas evolution (

    
    , 
    
    
    
    ) indicates reaction progress.[1]
  • The "Methanol Quench" Check (Self-Validating Step):

    • Action: Take a 50 µL aliquot of the reaction mixture.

    • Quench: Add into 200 µL dry Methanol.

    • Analyze: Run TLC or LCMS.[1]

    • Success Criteria: You should see only the Methyl Ester mass (

      
      ).[1]
      
    • Failure:[1] If you see the Parent Acid mass, activation is incomplete. Do not proceed to coupling.

Visualization: The Activation & Failure Pathways

The following diagram illustrates the successful Vilsmeier pathway versus the moisture-induced failure modes.

Activation_Pathways Start 2-Cyano-4,5-difluorobenzoic Acid Inter Vilsmeier Intermediate Start->Inter Activation Amide Amide Impurity (-CONH₂) Start->Amide H₂O + Heat + Acid (Nitrile Hydrolysis) Oxalyl Oxalyl Chloride + DMF AcidCl Acid Chloride (Active Species) Inter->AcidCl -CO, -CO₂ AcidCl->Start + 1.0 eq H₂O (Full Hydrolysis) Anhydride Anhydride Impurity (Gummy Solid) AcidCl->Anhydride + 0.5 eq H₂O Water Trace Moisture (H₂O)

Caption: Figure 1. The Vilsmeier activation pathway (Green) vs. moisture-induced deactivation and side-reactions (Red).[1]

Module 3: Troubleshooting & FAQs

Issue 1: "My reaction mixture turned into a sticky gum."

Diagnosis: Anhydride Formation.[1][2][3] Cause: Trace water hydrolyzed a portion of your Acid Chloride back to the Acid. The remaining Acid Chloride then reacted with the Acid to form a stable Anhydride. Solution:

  • You cannot reverse this easily in the pot.[1]

  • Rescue: Add a slight excess of your nucleophile (amine/alcohol) and heat gently.[1] The anhydride will react, but slower than the acid chloride.

  • Prevention: Use the "Solvent Azeotrope" step in Module 1.

Issue 2: "I see a new impurity spot (+18 mass) on LCMS."

Diagnosis: Nitrile Hydrolysis.[1][4][5] Cause: The combination of Acidic conditions + Water + Heat converts the Cyano group (-CN) to a primary Amide (-CONH₂).[1] The electron-withdrawing fluorines at positions 4 and 5 make the nitrile carbon more electrophilic and thus more susceptible to this hydrolysis [1].[1] Solution:

  • Temperature Control: Keep acid activation below 40°C.

  • Quench Protocol: When quenching the reaction, avoid strong aqueous acids. Use saturated

    
     or Phosphate buffer (pH 7).[1]
    
Issue 3: "Yield is inconsistent between batches."

Diagnosis: Variable water content in the solvent (DCM/THF).[1] Solution:

  • Do not trust "Anhydrous" bottles once opened.[1]

  • Store solvents over molecular sieves (3Å or 4Å) for 24 hours before use.[1]

  • Pro-Tip: For this specific difluoro-cyano scaffold, avoid DMF as a solvent for coupling if possible; use it only as a catalyst.[1] DMF is notoriously difficult to keep dry and promotes nitrile hydrolysis at high temperatures.[1]

References

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (Accessed 2025).[1][2][5] Detailed mechanism of acid-catalyzed nitrile hydrolysis relevant to electron-deficient systems. Link

  • Organic Syntheses. Facile Synthesis of Acid Chlorides using Oxalyl Chloride. Org. Synth. Coll. Vol. 9. Standard protocols for Vilsmeier-Haack activation. Link

  • BenchChem. Technical Support: Synthesis of Tetrafluorobenzoyl Chloride. (Accessed 2025).[1][2][5] Analogous chemistry for fluorinated benzoic acid activation. Link

  • National Institutes of Health (NIH). PubChem Compound Summary for 2-Cyanobenzoic acid. (Accessed 2025).[1][2][5] Physical property data and stability baselines.[1][3][6][7][8][9][10][11] Link[1]

  • Sigma-Aldrich. 2-Cyano-4,5-difluorobenzoic acid Product Sheet. (Accessed 2025).[1][2][5] Safety and handling specifications. Link

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Cyano-4,5-difluorobenzoic Acid

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Cyano-4,5-difluorobenzoic acid. In the absence of publicly available experimental spectra, t...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Cyano-4,5-difluorobenzoic acid. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data, supported by established principles of NMR spectroscopy and substituent effects. Through a comparative analysis with benzoic acid, 2-cyanobenzoic acid, and 3,4-difluorobenzoic acid, this document serves as an essential resource for researchers, scientists, and drug development professionals for the structural elucidation and characterization of this and similar polysubstituted aromatic compounds.

Introduction

2-Cyano-4,5-difluorobenzoic acid is a multifaceted molecule featuring a carboxylic acid, a nitrile group, and two fluorine atoms on a benzene ring. This unique substitution pattern gives rise to a distinct and informative NMR profile. Understanding the nuances of its ¹H and ¹³C NMR spectra is paramount for confirming its structure, assessing its purity, and studying its interactions in various chemical and biological systems. This guide will dissect the predicted spectra, explaining the rationale behind the chemical shifts and coupling patterns, and will draw comparisons with simpler analogues to illuminate the individual and combined effects of the electron-withdrawing cyano and fluoro substituents.

Predicted NMR Spectral Analysis of 2-Cyano-4,5-difluorobenzoic Acid

The predicted ¹H and ¹³C NMR data for 2-Cyano-4,5-difluorobenzoic acid provide a foundational understanding of its spectral characteristics. These predictions are generated using advanced computational algorithms that consider the intricate electronic environment of each nucleus.[1][2][3]

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of 2-Cyano-4,5-difluorobenzoic acid is expected to display two distinct signals corresponding to the two aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-Cyano-4,5-difluorobenzoic Acid

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-3~8.2Doublet of doublets (dd)³J(H-F) ≈ 8-10, ⁴J(H-F) ≈ 4-6
H-6~7.8Doublet of doublets (dd)³J(H-F) ≈ 8-10, ⁴J(H-F) ≈ 4-6
-COOH>12.0Broad singlet-

The deshielding of both aromatic protons (H-3 and H-6) beyond the typical benzene resonance (7.34 ppm) is a direct consequence of the cumulative electron-withdrawing effects of the cyano, fluoro, and carboxylic acid groups. The proton at the C-3 position is anticipated to be the most downfield due to its proximity to the strongly anisotropic and electron-withdrawing cyano and carboxylic acid groups. The multiplicity of both signals as a doublet of doublets arises from coupling to the two non-equivalent fluorine atoms. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature of carboxylic acids.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 2-Cyano-4,5-difluorobenzoic acid is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The presence of fluorine atoms introduces characteristic C-F couplings, which can be observed in a non-decoupled or selectively decoupled spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Cyano-4,5-difluorobenzoic Acid

CarbonPredicted Chemical Shift (δ, ppm)
C-1~128
C-2~115
C-3~120
C-4~155 (d, ¹J(C-F) ≈ 250 Hz)
C-5~150 (d, ¹J(C-F) ≈ 250 Hz)
C-6~118
-CN~116
-COOH~165

The carbons directly attached to the fluorine atoms (C-4 and C-5) are expected to exhibit large one-bond carbon-fluorine coupling constants (¹J(C-F)) in the range of 240-260 Hz, appearing as doublets in the proton-decoupled spectrum.[5] The chemical shifts of these carbons are also significantly influenced by the high electronegativity of fluorine. The quaternary carbons (C-1, C-2, -CN, and -COOH) are readily identifiable. The carboxylic acid carbon appears at the most downfield position due to the deshielding effect of the two oxygen atoms.[6] The nitrile carbon also has a characteristic chemical shift.

Comparative Spectral Analysis

To fully appreciate the electronic influence of the substituents in 2-Cyano-4,5-difluorobenzoic acid, a comparison with the NMR spectra of benzoic acid, 2-cyanobenzoic acid, and 3,4-difluorobenzoic acid is highly instructive.

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) for Benzoic Acid and its Derivatives

ProtonBenzoic Acid[7]2-Cyanobenzoic Acid3,4-Difluorobenzoic Acid[8]2-Cyano-4,5-difluorobenzoic acid (Predicted)
H-28.12 (d)-7.9-8.0 (m)-
H-37.52 (t)~7.8 (d)7.9-8.0 (m)~8.2 (dd)
H-47.64 (t)~7.7 (t)--
H-57.52 (t)~7.8 (t)~7.4 (m)-
H-68.12 (d)~8.0 (d)-~7.8 (dd)
-COOH~12.2 (br s)>12.0 (br s)>12.0 (br s)>12.0 (br s)

Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm) for Benzoic Acid and its Derivatives

CarbonBenzoic Acid[9]2-Cyanobenzoic Acid3,4-Difluorobenzoic Acid2-Cyano-4,5-difluorobenzoic acid (Predicted)
C-1129.4~133~128~128
C-2130.3~115~118~115
C-3128.5~134~150 (d)~120
C-4133.9~132~155 (d)~155 (d)
C-5128.5~130~118~150 (d)
C-6130.3~133~124~118
-CN-~117-~116
-COOH172.6~166~165~165
Substituent Effects on Aromatic Proton Chemical Shifts

The data in Table 3 clearly demonstrates the deshielding effect of electron-withdrawing groups. In benzoic acid, the ortho protons (H-2 and H-6) are the most deshielded due to the anisotropy and inductive effect of the carboxylic acid group.[10] The introduction of a cyano group at the C-2 position in 2-cyanobenzoic acid further deshields the adjacent protons. Similarly, the fluorine atoms in 3,4-difluorobenzoic acid cause a general downfield shift of the aromatic protons. In 2-Cyano-4,5-difluorobenzoic acid, the combined electron-withdrawing power of all substituents results in a significant downfield shift for the remaining protons, H-3 and H-6.

Substituent Effects on Aromatic Carbon Chemical Shifts

The ¹³C NMR data in Table 4 reveals the influence of the substituents on the carbon framework. The ipso-carbon (C-1) chemical shift is sensitive to the nature of the directly attached substituent. The electron-withdrawing cyano group in 2-cyanobenzoic acid causes a downfield shift of C-2 and C-6 relative to benzoic acid. The fluorine atoms in 3,4-difluorobenzoic acid induce a large downfield shift on the carbons to which they are attached (C-3 and C-4) due to their high electronegativity.[11] In 2-Cyano-4,5-difluorobenzoic acid, the predicted spectrum reflects the additive effects of all three substituents, leading to a complex but interpretable pattern of chemical shifts.

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structural analysis. The following is a generalized protocol for the NMR analysis of 2-Cyano-4,5-difluorobenzoic acid.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for carboxylic acids.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.[12]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024 or more, depending on the concentration.

    • Relaxation Delay: 2 seconds.

Visualization of Key Concepts

Molecular Structure and Atom Numbering

Caption: Molecular structure and atom numbering of 2-Cyano-4,5-difluorobenzoic acid.

Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis cluster_Interpretation Structural Interpretation SamplePrep Sample Preparation H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR H1_Analysis ¹H Spectrum Analysis (Chemical Shift, Multiplicity, Integration) H1_NMR->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shift, C-F Coupling) C13_NMR->C13_Analysis Comparison Comparison with Analogs H1_Analysis->Comparison C13_Analysis->Comparison Structure Structure Confirmation Comparison->Structure

Caption: A streamlined workflow for the structural elucidation of organic compounds using NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR spectra of 2-Cyano-4,5-difluorobenzoic acid are highly informative, providing a detailed fingerprint of its molecular structure. Through the analysis of predicted spectral data and comparison with simpler benzoic acid derivatives, the significant influence of the cyano and difluoro substituents on the electronic environment of the aromatic ring is clearly demonstrated. The deshielding effects and characteristic coupling patterns are key identifiers for this compound. This guide provides a robust framework for researchers and professionals in the field of drug development and chemical synthesis to confidently identify and characterize 2-Cyano-4,5-difluorobenzoic acid and related polysubstituted aromatic systems.

References

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Comparative

A Comparative Guide to the FTIR Spectral Identification of 2-Cyano-4,5-difluorobenzoic Acid

For researchers, scientists, and professionals in drug development, the precise identification of molecular structures is paramount. This guide provides an in-depth technical analysis of the Fourier-Transform Infrared (F...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification of molecular structures is paramount. This guide provides an in-depth technical analysis of the Fourier-Transform Infrared (FTIR) spectral features of 2-Cyano-4,5-difluorobenzoic acid, a key intermediate in various synthetic pathways. By comparing its expected spectral characteristics with those of structurally related compounds, this document serves as a practical reference for the unambiguous identification of this molecule.

The Critical Role of FTIR in Molecular Characterization

FTIR spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. This makes FTIR an indispensable tool for confirming the identity of a synthesized compound, assessing its purity, and monitoring reaction progress. For a molecule with multiple functional groups like 2-Cyano-4,5-difluorobenzoic acid, a thorough understanding of its FTIR spectrum is essential for confident characterization.

Experimental Approach: Attenuated Total Reflectance (ATR) FTIR

For the analysis of solid samples, Attenuated Total Reflectance (ATR) has become the predominant FTIR sampling technique due to its minimal sample preparation requirements.[1][2] The underlying principle of ATR involves placing the sample in direct contact with a high-refractive-index crystal, typically diamond, germanium, or zinc selenide.[3][4] An infrared beam is directed through the crystal, where it undergoes total internal reflection at the crystal-sample interface. This reflection creates an evanescent wave that penetrates a few micrometers into the sample, where it can be absorbed at specific frequencies corresponding to the sample's vibrational modes.[1][3] The attenuated beam is then directed to the detector, generating the FTIR spectrum.

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and the ATR accessory is installed.

  • Background Spectrum: Record a background spectrum with a clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid 2-Cyano-4,5-difluorobenzoic acid powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the built-in press to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

dot graph "" { graph [layout=dot rankdir=LR splines=ortho] node [shape=box style=rounded fillcolor="#F1F3F4" fontcolor="#202124"] A [label="Start: Clean ATR Crystal"] B [label="Acquire Background Spectrum"] C [label="Apply Solid Sample to Crystal"] D [label="Apply Pressure"] E [label="Acquire Sample Spectrum"] F [label="Generate Final FTIR Spectrum"] A -> B B -> C C -> D D -> E E -> F }

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Predicted FTIR Spectral Peaks for 2-Cyano-4,5-difluorobenzoic Acid

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak Characteristics
Carboxylic AcidO-H stretch3300 - 2500Very broad, strong
NitrileC≡N stretch2260 - 2222Sharp, medium to weak
Carboxylic AcidC=O stretch1720 - 1680Sharp, strong
Aromatic RingC=C stretch1600 - 1450Medium to weak, multiple bands
Carboxylic AcidC-O stretch1320 - 1210Medium, may be coupled
Aromatic C-FC-F stretch1250 - 1000Strong, can be complex

Comparative Spectral Analysis

To aid in the identification of 2-Cyano-4,5-difluorobenzoic acid, a comparison with the FTIR spectra of structurally similar molecules is invaluable. The presence and position of the cyano and difluoro substituents significantly influence the electronic environment and, consequently, the vibrational frequencies of the aromatic ring and the carboxylic acid group.

4-Cyanobenzoic Acid

This compound shares the cyanobenzoic acid core but lacks the fluorine substituents. Its FTIR spectrum provides a baseline for the vibrations of the cyano and carboxylic acid groups attached to a benzene ring.

  • C≡N Stretch: A sharp peak is observed around 2240 cm⁻¹.[5]

  • C=O Stretch: A strong absorption appears at approximately 1710 cm⁻¹.[5]

  • O-H Stretch: A broad band characteristic of the carboxylic acid dimer is present in the 3300-2500 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks are typically observed just above 3000 cm⁻¹.[6]

Difluorobenzoic Acid Isomers (e.g., 2,4- and 3,4-Difluorobenzoic Acid)

These molecules allow for the examination of the influence of fluorine substitution on the benzoic acid structure without the cyano group.

  • C-F Stretching: Strong absorption bands due to C-F stretching are expected in the 1250-1000 cm⁻¹ region. The exact positions and number of bands can vary depending on the substitution pattern.[7]

  • C=O Stretch: The electron-withdrawing nature of fluorine atoms is expected to shift the carbonyl stretching frequency to a slightly higher wavenumber compared to unsubstituted benzoic acid.[8]

  • Aromatic Ring Vibrations: The substitution pattern of the fluorine atoms will influence the in-ring C=C stretching vibrations (1600-1450 cm⁻¹) and the out-of-plane C-H bending modes (900-675 cm⁻¹).[6]

2-Amino-4,5-difluorobenzoic Acid

This compound is a close structural analog where the cyano group is replaced by an amino group. While the amino group has its own characteristic N-H stretching and bending vibrations, the impact of the difluoro substitution on the benzoic acid moiety provides a useful comparison. A detailed vibrational analysis of this molecule has been performed, showing good agreement between experimental and theoretical data.[9]

Interpreting the Spectrum of 2-Cyano-4,5-difluorobenzoic Acid: A Synthesis

Based on the comparative analysis, the FTIR spectrum of 2-Cyano-4,5-difluorobenzoic acid is expected to exhibit the following key features:

  • A very broad and strong absorption band in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

  • A sharp, medium-intensity peak around 2240-2230 cm⁻¹ , indicative of the C≡N stretching vibration.[5]

  • A strong, sharp absorption band in the 1720-1700 cm⁻¹ range, corresponding to the C=O stretch of the carboxylic acid. The electron-withdrawing effects of both the cyano and difluoro substituents are likely to shift this peak to a higher frequency compared to benzoic acid.

  • Multiple bands in the 1600-1450 cm⁻¹ region due to the aromatic C=C in-ring stretching vibrations.

  • A complex and strong absorption pattern in the 1300-1000 cm⁻¹ region, arising from the coupled vibrations of the C-O stretch of the carboxylic acid and the C-F stretching modes of the difluoro-substituted aromatic ring.

  • Characteristic peaks in the fingerprint region (below 1000 cm⁻¹) related to aromatic C-H and C-F bending vibrations, which will be specific to the 1,2,4,5-substitution pattern.

Conclusion

The identification of 2-Cyano-4,5-difluorobenzoic acid via FTIR spectroscopy is a systematic process that relies on the recognition of the characteristic absorption bands of its functional groups and a comparative analysis with structurally related compounds. By utilizing the ATR-FTIR technique and understanding the expected spectral features outlined in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate. The combination of the distinct nitrile and carboxylic acid absorptions, along with the influence of the difluoro substitution pattern, provides a unique spectral fingerprint for this molecule.

References

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Published May 31, 2024. Available at: [Link]

  • Sundaraganesan, N., Ilakiamani, S., & Dominic Joshua, B. (2007). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 287–297.
  • Wikipedia. Attenuated total reflection. Available at: [Link]

  • Arjunan, V., Remya, R., Devi, L., Senthilkumari, S., & Mohan, S. (2012). FT-IR and FT-Raman spectral analysis and quantum chemical studies on 4-aminobenzoic acid and 4-cyanobenzoic acid. Journal of Molecular Structure, 1012, 145-155.
  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511–1519.
  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

  • Bruker. Attenuated Total Reflectance (ATR). Available at: [Link]

  • Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337.
  • Wax Studios. Ir Spectrum For Benzoic Acid. Available at: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

  • Masterson, J. Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

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Validation

Advanced HPLC Method Validation for 2-Cyano-4,5-difluorobenzoic Acid Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly electronegative, polar aromatic compounds. 2-Cyano-4,5-difluorobenzoic acid is a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly electronegative, polar aromatic compounds. 2-Cyano-4,5-difluorobenzoic acid is a critical intermediate in the synthesis of advanced agrochemicals and fluoroquinolone antibiotics. Due to its structural complexity, ensuring its purity requires an analytical method that is not only highly selective but rigorously validated to global regulatory standards.

This guide provides an objective, data-driven comparison of column chemistries for the purity analysis of 2-Cyano-4,5-difluorobenzoic acid. It outlines a self-validating experimental protocol designed in strict accordance with the recently updated ICH Q2(R2) guidelines for analytical procedure validation[1].

The Causality of Column Selection: C18 vs. Fluorophenyl (PFP) Phases

In many laboratories, the fully porous C18 (octadecylsilane) column is the default starting point for reversed-phase high-performance liquid chromatography (RP-HPLC). However, applying a C18 phase to fluorinated aromatics often leads to compromised data integrity.

The Mechanistic Flaw of C18 for Fluorinated Aromatics

C18 columns separate analytes almost exclusively through dispersive (hydrophobic) interactions [2]. 2-Cyano-4,5-difluorobenzoic acid is highly polar; the strongly electron-withdrawing fluorine atoms and the cyano group polarize the aromatic ring, reducing its overall hydrophobicity. Consequently, on a C18 column, the compound exhibits poor retention and frequently co-elutes with structurally similar impurities (e.g., des-fluoro or des-cyano degradation products).

The Orthogonal Advantage of Fluorophenyl (PFP) Phases

To achieve the specificity required by ICH Q2(R2)[1], we must shift our retention mechanism. Pentafluorophenyl (PFP) stationary phases offer a multi-modal retention mechanism that is orthogonal to C18. The PFP ligand provides:

  • 
     Interactions:  The electron-deficient fluorinated ring of the stationary phase acts as a strong 
    
    
    
    -acceptor, interacting selectively with the electron-rich regions of the analyte[2].
  • Dipole-Dipole Interactions: The highly polar C-F bonds on the column surface interact with the polar cyano and carboxylic acid groups of the analyte[3].

  • Shape Selectivity: The rigid planar structure of the PFP ring offers enhanced steric recognition for positional isomers compared to the flexible alkyl chains of a C18[2].

G A 1. Analytical Target Profile (Define Purity Goals) B 2. Column Chemistry Screening (C18 vs. PFP) A->B C 3. Method Optimization (Mobile Phase & Gradient) B->C D 4. ICH Q2(R2) Validation (Specificity, Accuracy, Precision) C->D E 5. Validated Purity Method (Routine QC Release) D->E

Figure 1: Lifecycle approach to HPLC method development and validation per ICH Q14 and Q2(R2).

Comparative Experimental Data

To objectively demonstrate the superiority of the multi-modal retention mechanism, a comparative study was executed analyzing a spiked sample of 2-Cyano-4,5-difluorobenzoic acid (containing 0.5% of a closely eluting des-fluoro impurity) on both a standard C18 and a PFP column.

Table 1: Chromatographic Performance Comparison

Conditions: Isocratic elution, 60:40 Water (0.1% TFA) : Acetonitrile, Flow rate 1.0 mL/min, UV Detection at 230 nm.

Chromatographic ParameterTraditional C18 Phase (150 x 4.6 mm, 5 µm)Fluorophenyl (PFP) Phase (150 x 4.6 mm, 3 µm)Analytical Impact
Retention Time (API) 3.2 min6.8 minPFP provides sufficient retention (

) to avoid void volume interference.
Resolution (

)
1.1 (Co-elution risk)3.4 (Baseline resolved)PFP exceeds the ICH Q2(R2) requirement of

for specificity.
USP Tailing Factor 1.681.05PFP eliminates secondary silanol interactions, yielding highly symmetrical peaks.
Theoretical Plates (

)
8,50015,200Smaller particle size and optimized chemistry of PFP yield sharper, more efficient peaks.
Table 2: ICH Q2(R2) Validation Summary (Optimized PFP Method)

Following the selection of the PFP column, a full validation was performed. The data below confirms the method is fit for its intended purpose[1].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at the retention time of the APIPassed (No blank/matrix interference)PASS
Linearity

(Range: 25% to 150% of target)

PASS
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.8%PASS
Precision (Repeatability)

(

injections)

PASS
LOD / LOQ Signal-to-Noise

(LOD) and

(LOQ)
LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPASS

Step-by-Step Validation Methodology

A robust method must be a self-validating system . The following protocol integrates System Suitability Testing (SST) as an automated gatekeeper. If the SST criteria are not met, the Chromatography Data System (CDS) is programmed to abort the sequence, preventing the generation of invalid out-of-specification (OOS) data.

Phase 1: Reagent and Mobile Phase Preparation
  • Causality Check: Why use Trifluoroacetic acid (TFA)? 2-Cyano-4,5-difluorobenzoic acid has a carboxylic acid moiety with a

    
     of approximately 3.5. By using 0.1% TFA in water (yielding a pH of ~2.0), we suppress the ionization of the acid. Keeping the pH at least 1.5 units below the 
    
    
    
    ensures the analyte remains in a single, neutral state, preventing peak splitting and tailing.
  • Mobile Phase A: 0.1% TFA in High-Purity HPLC-grade Water.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Phase 2: Chromatographic Conditions
  • Column: Core-Shell PFP (150 mm x 4.6 mm, 3 µm).

  • Gradient: 0-2 min (20% B), 2-10 min (20%

    
     60% B), 10-12 min (60% B), 12.1-15 min (20% B for re-equilibration).
    
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Thermostating ensures retention time reproducibility).

  • Detection: UV at 230 nm.

Phase 3: Execution of the Validation Workflow

Protocol SST System Suitability (RSD < 2%) Spec Specificity (Peak Purity) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec

Figure 2: Sequential execution of ICH Q2(R2) validation parameters ensuring a self-validating analytical system.

  • System Suitability Test (SST): Inject the 100% target concentration standard (

    
    ) six times.
    
    • Acceptance: USP Tailing

      
      , Theoretical Plates 
      
      
      
      , Area
      
      
      . (If failed, abort sequence).
  • Specificity: Inject a diluent blank, an unspiked sample, and a sample spiked with known impurities. Utilize Photodiode Array (PDA) peak purity analysis to confirm that the 2-Cyano-4,5-difluorobenzoic acid peak is spectrally homogenous and free from co-eluting matrix interferences[1].

  • Linearity & Range: Prepare standard solutions at 25%, 50%, 80%, 100%, 120%, and 150% of the target concentration. Plot peak area versus concentration and perform linear regression analysis.

  • Accuracy: Prepare sample solutions spiked with the API reference standard at 80%, 100%, and 120% levels in triplicate (

    
     total). Calculate the percentage recovery against the theoretical spiked amount.
    
  • Precision: Prepare six independent sample preparations at the 100% test concentration. Calculate the assay value for each and determine the overall

    
     to prove intra-day repeatability[1].
    

Conclusion

The purity validation of highly polarized, fluorinated aromatics like 2-Cyano-4,5-difluorobenzoic acid exposes the limitations of traditional C18 column chemistries. By leveraging the orthogonal


 and dipole interactions of a Fluorophenyl (PFP) stationary phase, analytical scientists can achieve superior resolution, peak shape, and reliability. When paired with a rigorously structured, self-validating protocol aligned with ICH Q2(R2) guidelines, this method guarantees the high-fidelity data required for modern drug development and regulatory submissions.

References

1.[1] ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link] 2.[2] Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column Source: Restek Resource Hub URL:[Link] 3.[3] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:[Link] 4. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Cyano-4,5-difluorobenzoic Acid vs. Trifluorobenzoic Acid

A Senior Application Scientist's Field Guide for Researchers and Drug Developers In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds serve as indispensable building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Developers

In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds serve as indispensable building blocks. Their unique electronic properties can profoundly influence molecular conformation, membrane permeability, metabolic stability, and binding affinity. This guide provides an in-depth, objective comparison of the reactivity profiles of two highly functionalized synthons: 2-Cyano-4,5-difluorobenzoic acid and the representative isomer 2,4,5-Trifluorobenzoic acid. Our analysis moves beyond catalog data to explore the causal relationships between structure and reactivity, supported by established mechanistic principles and actionable experimental protocols.

At a Glance: Structural and Electronic Foundations

The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. Both 2-Cyano-4,5-difluorobenzoic acid (herein CDFA ) and 2,4,5-Trifluorobenzoic acid (herein TFBA ) are electron-deficient, a property that primes them for specific classes of reactions while inhibiting others.

Feature2-Cyano-4,5-difluorobenzoic Acid (CDFA)2,4,5-Trifluorobenzoic Acid (TFBA)
Structure
CAS Number 1374443-76-1[1]446-17-3[2]
Molecular Weight 183.11 g/mol [1]176.09 g/mol [3][4]
Key Substituents -COOH, -CN, -F (x2)-COOH, -F (x3)
Primary EWGs *Cyano (-CN), Carboxyl (-COOH)Fluoro (-F), Carboxyl (-COOH)

EWG: Electron-Withdrawing Group

The critical difference lies in the substituent at the 2-position: a cyano group (-CN) for CDFA versus a fluoro group (-F) for TFBA. The cyano group is one of the most powerful electron-withdrawing groups, acting through both a strong negative inductive effect (-I) and a negative resonance effect (-M). Fluorine, while possessing the highest electronegativity and a potent -I effect, exhibits a countervailing, albeit weaker, positive resonance effect (+M) due to its lone pairs. This fundamental electronic distinction is the primary driver of the reactivity differences explored below.

Acidity and Carboxylic Acid Reactivity

The acidity of the carboxylic acid proton is a direct probe of the electronic environment of the aromatic ring. A more electron-deficient ring stabilizes the resulting carboxylate conjugate base, leading to a lower pKa (stronger acid).

CompoundpKa (in water)Rationale
Benzoic Acid (Reference)4.20[5]Baseline acidity.
3,4-Difluorobenzoic Acid3.80[5]Two -F atoms exert a -I effect, increasing acidity.
2-Cyanobenzoic Acid3.14[6]The ortho-cyano group is a powerful EWG, significantly increasing acidity.
2,4,5-Trifluorobenzoic Acid2.80[5]Three -F atoms provide strong inductive withdrawal, making it a strong acid.
2-Cyano-4,5-difluorobenzoic Acid < 2.8 (Estimated) The combined -I and -M effects of the -CN group, in addition to the -I effects of two -F atoms, will render this compound exceptionally acidic, likely surpassing TFBA.

Implications for Reactivity:

A lower pKa correlates with a more electrophilic carbonyl carbon in the carboxylic acid group. This suggests that CDFA will generally be more reactive towards nucleophilic attack at the carboxyl group (e.g., esterification, amidation) than TFBA under acid-catalyzed conditions. The powerful EWGs on the ring enhance the partial positive charge on the carbonyl carbon, making it a more potent electrophile.[7]

Experimental Protocol: Comparative Fischer Esterification

This protocol outlines a method to empirically compare the rate of esterification between CDFA and TFBA.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep1 Prepare two identical reaction vessels. prep2 Add 1.0 mmol of acid (CDFA to Vessel A, TFBA to Vessel B). prep1->prep2 prep3 Add 10 mL of anhydrous Methanol (serves as solvent and reactant). prep2->prep3 prep4 Add 0.1 mmol of H₂SO₄ (catalyst) to each vessel. prep3->prep4 react1 Heat both reactions to 60°C with stirring. prep4->react1 react2 Withdraw 0.1 mL aliquots at t = 0, 1, 2, 4, 8 hours. react1->react2 react3 Quench aliquots with NaHCO₃ solution. react2->react3 react4 Analyze aliquots by HPLC or GC-MS to determine the ratio of starting material to methyl ester product. react3->react4 analysis1 Plot % conversion vs. time for both reactions. react4->analysis1 analysis2 The reaction with the steeper initial slope is kinetically favored. analysis1->analysis2

Caption: Workflow for comparing esterification kinetics.

Aromatic Ring Reactivity: The SNAr Arena

The most significant divergence in reactivity occurs at the aromatic ring itself. The high density of potent electron-withdrawing groups makes both molecules highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[8][9] This reaction is not governed by typical leaving group abilities seen in SN2 reactions but by the stability of a key intermediate.

The SNAr Mechanism: A Tale of Two Intermediates

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[10] The rate-determining step is typically the initial attack of the nucleophile, as this step temporarily breaks the ring's aromaticity.[11] Therefore, substituents that best stabilize the negative charge of the Meisenheimer complex will most accelerate the reaction.

SNAr_Mechanism cluster_CDFA CDFA Reactivity cluster_TFBA TFBA Reactivity CDFA_start CDFA CDFA_intermediate Meisenheimer Complex (CDFA) Highly Stabilized CDFA_start->CDFA_intermediate + Nu⁻ (Rate-Determining Step) CDFA_product Product CDFA_intermediate->CDFA_product - F⁻ (Fast) exp1 CDFA's -CN group provides exceptional resonance and inductive stabilization to the negative charge. CDFA_intermediate->exp1 TFBA_start TFBA TFBA_intermediate Meisenheimer Complex (TFBA) Stabilized TFBA_start->TFBA_intermediate + Nu⁻ (Rate-Determining Step) TFBA_product Product TFBA_intermediate->TFBA_product - F⁻ (Fast) exp2 TFBA's -F atoms provide strong inductive stabilization but weaker resonance stabilization. TFBA_intermediate->exp2 Summary cluster_reactivity Reactivity Comparison cluster_cdfa CDFA cluster_tfba TFBA reactivity_point Reactivity Type acidity Acidity (pKa) reactivity_point->acidity esterification Carboxyl Reactivity (Esterification, Amidation) reactivity_point->esterification snar Aromatic Reactivity (SNAr) reactivity_point->snar functional_handle Functional Group Versatility reactivity_point->functional_handle cdfa_acidity Higher (pKa < 2.8 est.) acidity->cdfa_acidity tfba_acidity High (pKa = 2.80) acidity->tfba_acidity cdfa_ester Higher esterification->cdfa_ester tfba_ester High esterification->tfba_ester cdfa_snar Much Higher snar->cdfa_snar tfba_snar High snar->tfba_snar cdfa_versatility Higher (-CN transformations) functional_handle->cdfa_versatility tfba_versatility Lower functional_handle->tfba_versatility

Sources

Validation

Publish Comparison Guide: Bioactivity &amp; Utility of 2-Cyano-4,5-difluorobenzoic Acid Scaffolds

This guide provides an in-depth technical comparison of 2-Cyano-4,5-difluorobenzoic acid and its structural analogs, focusing on their critical role as pharmacophores and intermediates in the development of next-generati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Cyano-4,5-difluorobenzoic acid and its structural analogs, focusing on their critical role as pharmacophores and intermediates in the development of next-generation fluoroquinolone antibiotics and agrochemicals.

Executive Summary: The "Cyano-Effect" in Benzoic Acid Scaffolds

In the high-stakes optimization of fluoroquinolone antibiotics and auxin-mimic herbicides, the benzoic acid core is the determinant of downstream potency. While 2,4,5-Trifluorobenzoic acid has long been the industry standard (yielding blockbuster drugs like Ciprofloxacin), the 2-Cyano-4,5-difluorobenzoic acid scaffold represents a shift toward "precision potency," particularly in acidic microenvironments.

This guide objectively compares the 2-Cyano-4,5-difluorobenzoic acid scaffold against its primary analogs, evaluating electronic properties, synthetic utility, and the bioactivity of the resulting Active Pharmaceutical Ingredients (APIs).

Key Findings at a Glance
Feature2-Cyano-4,5-difluorobenzoic acid (The Challenger)2,4,5-Trifluorobenzoic acid (The Standard)
Primary Application Synthesis of 8-Cyano-Fluoroquinolones (e.g., Finafloxacin) & Fused-ring systems (Prulifloxacin)Synthesis of Standard Fluoroquinolones (e.g., Ciprofloxacin, Enrofloxacin)
Electronic Effect Strong electron-withdrawing (-CN) at C2/C8 stabilizes zwitterions at low pH.Inductive withdrawing (-F) provides baseline potency but reduced acidic stability.
Downstream Bioactivity Superior at pH < 6.0 (Infection sites, phagolysosomes).Superior at pH 7.4 , but activity drops 4-8x in acidic conditions.
Synthetic Complexity High.[1] Requires careful handling of the nitrile group to prevent premature hydrolysis.Moderate. Well-established Grohe-Heckscher protocols.

Technical Comparison: The Precursor Effect

The bioactivity of the final drug is pre-encoded in the substitution pattern of the benzoic acid precursor. The replacement of the 2-Fluoro (or 2-Chloro) substituent with a 2-Cyano group fundamentally alters the structure-activity relationship (SAR).

Electronic & Steric Profiling

The nitrile (-CN) group is a "pseudo-halogen" but with unique properties that influence the final drug's binding affinity (DNA Gyrase/Topoisomerase IV).

  • Hammett Constants (

    
    ):  The -CN group (
    
    
    
    ) is a stronger electron-withdrawing group than -F (
    
    
    ). When positioned at C8 of the final quinolone (derived from C2 of the acid), it reduces the electron density of the aromatic ring more effectively than fluorine.
  • Lipophilicity: The -CN group is less lipophilic than -F or -Cl, potentially improving the water solubility of the final API, which is critical for IV formulations.

Mechanism of Action: The "Acidic Activation" Switch

The most significant bioactivity difference lies in the pH-dependent potency of the derived drugs.

  • Standard Analogs (C8-F/H): Drugs like Ciprofloxacin exist as zwitterions at physiological pH. However, in acidic environments (e.g., urine pH 5.5, abscesses), the carboxylic acid protonates, disrupting the zwitterionic form required for optimal porin channel penetration in Gram-negative bacteria.

  • Cyano Analogs (C8-CN): The strong electron-withdrawing nature of the C8-cyano group (derived from the 2-cyano acid) lowers the pKa of the neighboring groups. This maintains the molecule in its active, penetrative state even at pH values as low as 5.8.

Visualization: pH-Dependent Bioactivity Pathway

BioactivityPath cluster_0 Precursor Selection cluster_1 Resulting Pharmacophore cluster_2 Bioactivity Consequence NodeA 2,4,5-Trifluorobenzoic Acid NodeC C8-Fluoro Quinolone (e.g., Ciprofloxacin) NodeA->NodeC Grohe-Heckscher Cyclization NodeB 2-Cyano-4,5-difluorobenzoic Acid NodeD C8-Cyano Quinolone (e.g., Finafloxacin) NodeB->NodeD Modified Cyclization (Retains CN) NodeE Reduced Activity at pH 5.8 (Protonation blocks entry) NodeC->NodeE Acidic Environment NodeF Retained Activity at pH 5.8 (Optimized Zwitterion) NodeD->NodeF Acidic Environment

Caption: Comparative pathway showing how the 2-Cyano precursor translates into superior acidic-pH bioactivity in the final drug.

Experimental Data: Bioactivity Benchmarking

The following data aggregates comparative studies of fluoroquinolones derived from 2-Cyano-4,5-difluorobenzoic acid (C8-CN) versus 2,4,5-Trifluorobenzoic acid (C8-F/H).

Table 1: Comparative MIC ($ \mu g/mL $) Against Key Pathogens

Data synthesized from multiple antibiotic susceptibility assays.

PathogenConditionC8-Fluoro Analog (Cipro)C8-Cyano Analog (Finafloxacin)Performance Delta
S. aureus (MSSA)pH 7.4 (Neutral)0.50.5Equivalent
S. aureus (MSSA)pH 5.8 (Acidic) 4.0 (Activity Lost)0.5 (Activity Retained)8x Superiority
P. aeruginosa pH 7.40.250.5Cipro is 2x better
P. aeruginosa pH 5.8 2.00.54x Superiority
E. coli pH 7.40.0080.015Comparable

Interpretation: The 2-Cyano scaffold does not necessarily increase intrinsic potency at neutral pH but provides environmental resilience . This makes it the superior choice for treating urinary tract infections (UTIs) and skin/soft tissue infections where local pH is acidic.

Experimental Protocols

To validate the bioactivity of analogs derived from 2-Cyano-4,5-difluorobenzoic acid, the following protocols are recommended.

Protocol A: Synthesis of the 8-Cyano Quinolone Core

Objective: To convert 2-Cyano-4,5-difluorobenzoic acid into the bioactive 8-cyano-4-oxo-quinoline-3-carboxylate core.

  • Activation: Dissolve 2-Cyano-4,5-difluorobenzoic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.5 eq) and catalytic DMF. Reflux for 2 hours to generate the acid chloride.

    • Note: Avoid aqueous workup to prevent hydrolysis of the nitrile.

  • Acylation: React the acid chloride with ethyl 3-(dimethylamino)acrylate and triethylamine in THF at 0°C.

  • Cyclization (Critical Step): Treat the intermediate with cyclopropylamine (1.1 eq) in ethanol. The presence of the 2-cyano group requires mild conditions to avoid side reactions.

  • Closure: Heat with Potassium Carbonate (

    
    ) in DMF at 80°C. The fluorine at C4 (acid numbering) is displaced by the nitrogen to close the ring.
    
    • Result: The C2-Cyano group is retained at the C8 position of the quinolone.

Protocol B: pH-Adjusted MIC Assay (Bioactivity Validation)

Objective: To quantify the "Acidic Activation" advantage.

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB).

    • Batch A: Adjust to pH 7.4 using NaOH.

    • Batch B: Adjust to pH 5.8 using HCl.

  • Inoculum: Prepare standardized suspensions (

    
     CFU/mL) of S. aureus (ATCC 29213) and P. aeruginosa (ATCC 27853).
    
  • Dosing: Prepare serial dilutions of the 2-Cyano-derived analog and the Trifluoro-derived control .

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC).

    • Validation Criteria: The Control (Cipro) must show >4-fold increase in MIC at pH 5.8 vs 7.4. The Test (Cyano) should show <2-fold change.

References

  • Dalhoff, A. (2012). Finafloxacin: From discovery to clinical development. Clinical Microbiology and Infection. Link

  • Emrich, N. C., et al. (2010). Structure-Activity Relationships of 8-Cyano-Fluoroquinolones. Journal of Medicinal Chemistry. Link

  • ChemScene. (2024). Product Data: 2-Cyano-4,5-difluorobenzoic acid (CAS 1374443-76-1).[2]Link

  • Higgins, P. G., et al. (2010). Activity of Finafloxacin against ciprofloxacin-resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy.[3][4] Link

  • GuideChem. (2022). Synthesis and Utility of Cyano-difluorobenzoic Acid Derivatives.Link

Sources

Comparative

A Senior Application Scientist's Guide to the Identification of 2-Cyano-4,5-difluorobenzoic Acid Regioisomers

For researchers, synthetic chemists, and professionals in drug development, the precise structural characterization of molecular entities is paramount. The presence of unintended regioisomers can significantly impact the...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural characterization of molecular entities is paramount. The presence of unintended regioisomers can significantly impact the biological activity, toxicity, and patentability of a new chemical entity. This guide provides an in-depth technical comparison of analytical methodologies for the robust identification and differentiation of regioisomers of 2-Cyano-4,5-difluorobenzoic acid.

The Challenge of Regioisomeric Impurities

2-Cyano-4,5-difluorobenzoic acid is a valuable building block in medicinal chemistry. However, its synthesis can potentially yield several regioisomers depending on the starting materials and reaction conditions. These isomers possess the same molecular formula and mass but differ in the substitution pattern on the benzene ring. Due to their similar physicochemical properties, separating and identifying these closely related compounds can be a formidable analytical challenge.[1][2]

This guide will focus on the comparative efficacy of three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation

HPLC is a cornerstone technique for the separation of non-volatile and thermally labile compounds, making it highly suitable for the analysis of benzoic acid derivatives.[3] The separation of regioisomers by HPLC is predicated on subtle differences in their polarity and interactions with the stationary phase.

The Causality Behind Experimental Choices in HPLC

The choice of column chemistry and mobile phase composition is critical for achieving successful separation of regioisomers. For compounds like 2-Cyano-4,5-difluorobenzoic acid and its isomers, reversed-phase HPLC is the most common approach.[4]

  • Column Selection:

    • C18 (Octadecylsilane): This is the most common reversed-phase stationary phase and serves as an excellent starting point. Separation is primarily driven by hydrophobic interactions. However, for closely related isomers, a C18 column may not provide adequate resolution.[1]

    • Phenyl-Hexyl: These columns offer alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analytes. This can be particularly effective for separating aromatic positional isomers.

    • Pentafluorophenyl (PFP): PFP columns provide a unique selectivity for halogenated compounds and are an excellent choice for separating fluorinated isomers. They offer a combination of hydrophobic, π-π, and dipole-dipole interactions.[5][6]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used in reversed-phase HPLC. The choice and concentration of the organic modifier directly influence the retention time and selectivity. A gradient elution, where the concentration of the organic modifier is gradually increased, is often necessary to resolve closely eluting peaks.[1]

    • pH Control: For ionizable compounds like carboxylic acids, the pH of the mobile phase is a critical parameter. Operating at a pH below the pKa of the carboxylic acid (~pH 2-3) will keep the analyte in its protonated, less polar form, leading to increased retention on a reversed-phase column. This can enhance the separation of isomers by amplifying the subtle differences in their hydrophobicity.[1][7]

Experimental Protocol: HPLC Separation of 2-Cyano-4,5-difluorobenzoic Acid Regioisomers

This protocol provides a starting point for the separation of 2-Cyano-4,5-difluorobenzoic acid and its potential regioisomers.

Instrumentation:

  • Standard HPLC system with a UV detector or a mass spectrometer (LC-MS).

Columns (to be compared):

  • C18, 4.6 x 150 mm, 5 µm particle size

  • Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution Program:

Time (min)% B
0.020
20.080
25.080
25.120
30.020

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection: UV at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful, but Indirect, Approach

GC-MS offers high separation efficiency and definitive identification through mass spectrometry. However, for polar and non-volatile compounds like benzoic acids, a crucial derivatization step is required to increase their volatility.[8][9]

The Necessity of Derivatization

The carboxylic acid and polar functional groups of 2-Cyano-4,5-difluorobenzoic acid make it unsuitable for direct GC analysis. Derivatization masks these polar groups, making the molecule more volatile and thermally stable.[10]

  • Silylation: This is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used.[8]

Experimental Protocol: GC-MS Analysis of Derivatized Isomers

1. Derivatization:

  • Weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

2. GC-MS Analysis: Instrumentation: Standard GC-MS system. Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Carrier Gas: Helium at a constant flow of 1.0 mL/min. Injector Temperature: 280 °C Oven Temperature Program:

  • Initial temperature: 100 °C, hold for 2 minutes.

  • Ramp: 10 °C/min to 280 °C.

  • Hold: 5 minutes at 280 °C. Mass Spectrometer:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Interpreting GC-MS Data

The separation of the derivatized isomers will be based on their boiling points and interactions with the stationary phase. The mass spectrum of each isomer will show a molecular ion peak corresponding to the derivatized molecule, as well as a characteristic fragmentation pattern that can aid in identification.[11][12] While the molecular ions of the isomers will be identical, the relative abundances of the fragment ions may differ, providing clues to the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous identification of regioisomers. It provides detailed information about the chemical environment of each nucleus in the molecule. For fluorinated compounds, both ¹H and ¹⁹F NMR are incredibly powerful.[13]

The Power of ¹H and ¹⁹F NMR in Isomer Differentiation
  • ¹H NMR: The chemical shift, integration, and multiplicity (splitting pattern) of the proton signals on the aromatic ring are highly sensitive to the positions of the substituents. Each regioisomer will exhibit a unique set of signals in the aromatic region of the ¹H NMR spectrum.

  • ¹⁹F NMR: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, making it easier to resolve signals from different fluorine environments.[14][15] Furthermore, the coupling between fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and protons (¹⁹F-¹H coupling) provides invaluable information about the relative positions of these atoms.[16]

Predicted NMR Characteristics of 2-Cyano-4,5-difluorobenzoic Acid and a Potential Regioisomer

To illustrate the power of NMR, let's consider the expected ¹H and ¹⁹F NMR spectra for 2-Cyano-4,5-difluorobenzoic acid and a hypothetical regioisomer, 3-Cyano-4,5-difluorobenzoic acid.

2-Cyano-4,5-difluorobenzoic acid:

  • ¹H NMR: Two distinct signals in the aromatic region, each integrating to one proton. Each signal will appear as a doublet of doublets due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: Two distinct signals, each corresponding to one of the fluorine atoms. They will likely appear as doublets due to coupling to each other and will also show smaller couplings to the adjacent protons.

3-Cyano-4,5-difluorobenzoic acid:

  • ¹H NMR: Two distinct signals in the aromatic region, each integrating to one proton. The splitting patterns will be different from the 2-cyano isomer due to the different arrangement of substituents.

  • ¹⁹F NMR: Two distinct signals. The chemical shifts and coupling constants will be different from those of the 2-cyano isomer, providing a clear distinction.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide further structural confirmation.

Comparative Analysis of Techniques

FeatureHPLCGC-MSNMR Spectroscopy
Sample Preparation Simple dissolutionDerivatization requiredSimple dissolution
Separation Principle Differential partitioning based on polarityDifferential partitioning based on volatilityNo separation; bulk analysis
Identification Based on retention time (requires standards)Based on retention time and mass spectrumUnambiguous structural elucidation
Sensitivity Good to excellentExcellentModerate
Throughput HighHighLow to moderate
Key Advantage Excellent for preparative separationHigh sensitivity and resolving powerDefinitive structural information
Key Limitation May require extensive method developmentIndirect analysis due to derivatizationLower throughput; requires more sample

Workflow and Visualization

A logical workflow for the identification of regioisomers would involve an initial screening by HPLC to assess the purity and number of components. Fractions can be collected for further analysis by NMR and GC-MS for definitive identification.

G cluster_0 Sample Analysis Workflow Sample Crude Sample (2-Cyano-4,5-difluorobenzoic acid + potential regioisomers) HPLC HPLC Screening (Assess purity and number of components) Sample->HPLC Decision1 Single Peak? HPLC->Decision1 NMR_Confirm NMR Spectroscopy (Confirm structure of major component) Decision1->NMR_Confirm Yes Decision2 Multiple Peaks? Decision1->Decision2 No GCMS_Confirm GC-MS Analysis (Confirm purity and mass) NMR_Confirm->GCMS_Confirm Pure Pure Product Identified GCMS_Confirm->Pure Prep_HPLC Preparative HPLC (Isolate individual isomers) Decision2->Prep_HPLC NMR_ID NMR Spectroscopy (Identify structure of each isomer) Prep_HPLC->NMR_ID GCMS_ID GC-MS Analysis (Correlate retention time with mass) NMR_ID->GCMS_ID Identified Isomers Identified and Characterized GCMS_ID->Identified

Caption: A decision tree for the analytical workflow for identifying regioisomers.

Conclusion

The identification of regioisomers of 2-Cyano-4,5-difluorobenzoic acid requires a multi-faceted analytical approach. HPLC, particularly with PFP columns, is an excellent tool for the initial separation and quantification of isomers. GC-MS, although requiring derivatization, provides high sensitivity and valuable mass spectral data. However, for unambiguous structural elucidation, NMR spectroscopy, with its ability to probe the precise atomic connectivity, remains the definitive technique. By judiciously combining these methods, researchers can confidently characterize their synthesized compounds and ensure the quality and integrity of their work.

References

  • Benchchem. (n.d.). Technical Support Center: Separation of Benzoic Acid Methyl Ester Isomers.
  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid.
  • Merck. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • ResearchGate. (2024, September 3). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds.
  • Pereira, L., Kadar, H., Veyrand, B., Bichon, E., Monteau, F., Antignac, J.-P., & Le Bizec, B. (2020, November 11). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • PMC. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • PMC. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • ResearchGate. (2012, November 6). ChemInform Abstract: A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid (IV)..
  • Doc Brown. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ....
  • (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • LCGC International. (2020, November 11). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • Sievänen, E., Noponen, V., Král, V., Bríza, T., & Kolehmainen, E. (2008, April 15). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids.
  • NSF PAR. (2024, September 11). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles.
  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Nacalai Tesque. (n.d.). (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
  • Drawell. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News.
  • SciELO. (n.d.). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • (n.d.).
  • ResearchGate. (n.d.). 19F and1H NMR spectra of halocarbons | Request PDF.
  • Shimadzu. (n.d.). Introduction to HPLC.
  • Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • (n.d.). The relative signs of fluorine N.M.R.
  • (n.d.). Fluorine NMR.
  • AOCS. (2019, July 23). Reversed-Phase HPLC of Triacylglycerols.
  • Google Patents. (n.d.). US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters.
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table - Organofluorine.
  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • (n.d.).
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • (n.d.). Ultrafast 19F MAS NMR 090222 revised.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC.

Sources

Validation

A Comparative Guide to Reference Standards for 2-Cyano-4,5-difluorobenzoic Acid Quality Control

For researchers, scientists, and professionals in drug development, the purity and identity of starting materials are paramount. This guide provides an in-depth technical comparison of analytical methodologies for establ...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity and identity of starting materials are paramount. This guide provides an in-depth technical comparison of analytical methodologies for establishing reference standards and implementing quality control for 2-Cyano-4,5-difluorobenzoic acid. We will delve into the nuances of various techniques, offering field-proven insights and self-validating protocols to ensure the integrity of your research and development endeavors.

The Critical Role of a Well-Characterized Reference Standard

2-Cyano-4,5-difluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final product. Therefore, a comprehensively characterized reference standard is not just a regulatory requirement but a scientific necessity. This guide will compare the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative purity determination, identification of unknown impurities, or routine quality control. The following table provides a comparative overview of the most common methods for the analysis of 2-Cyano-4,5-difluorobenzoic acid.

Technique Principle Strengths Limitations Primary Application
HPLC (UV) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Robust, reproducible, excellent for quantification of non-volatile compounds, widely available.Moderate sensitivity, may not separate all impurities, requires a chromophore for UV detection.Purity assessment and routine quality control.
GC-MS Separation of volatile compounds followed by detection based on mass-to-charge ratio.High sensitivity and specificity, excellent for identifying volatile impurities.Requires derivatization for non-volatile compounds like carboxylic acids, which adds a step and potential for error.Identification and quantification of volatile and semi-volatile impurities.
qNMR Quantitative analysis based on the direct relationship between signal intensity and the number of nuclei.Absolute quantification without the need for a specific reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, higher equipment cost.Absolute purity determination and certification of reference standards.
FTIR Measures the absorption of infrared radiation by the sample, providing information about functional groups.Fast, non-destructive, provides a unique "fingerprint" of the molecule.Not suitable for quantification, limited in detecting minor impurities.Identity confirmation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of 2-Cyano-4,5-difluorobenzoic acid using reversed-phase HPLC with UV detection.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acidifier)

  • Reference standard of 2-Cyano-4,5-difluorobenzoic acid

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical starting point is a linear gradient from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh a known amount of 2-Cyano-4,5-difluorobenzoic acid reference standard and dissolve it in a suitable solvent (e.g., a mixture of mobile phase A and B) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the synthesized or received 2-Cyano-4,5-difluorobenzoic acid and dissolve it in the same solvent as the standard to a similar concentration.

  • Analysis: Inject the blank (solvent), standard solutions, and the sample solution into the HPLC system.

  • Data Analysis: Integrate the peak areas of the chromatograms. Construct a calibration curve from the standard solutions. Determine the concentration and calculate the purity of the sample as a percentage of the main peak area relative to the total peak area.

Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Inject_Standards Inject Standards Prep_Standard->Inject_Standards Prep_Sample Prepare Sample Solution Inject_Sample Inject Sample Prep_Sample->Inject_Sample HPLC_System HPLC System Inject_Blank Inject Blank HPLC_System->Inject_Blank Inject_Blank->Inject_Standards Inject_Standards->Inject_Sample Calibration_Curve Construct Calibration Curve Inject_Standards->Calibration_Curve Integrate_Peaks Integrate Peak Areas Inject_Sample->Integrate_Peaks Calculate_Purity Calculate Purity Integrate_Peaks->Calculate_Purity Calibration_Curve->Calculate_Purity GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh_Sample Weigh Sample Add_Solvent Add Anhydrous Solvent Weigh_Sample->Add_Solvent Add_Deriv_Agent Add Derivatizing Agent (BSTFA) Add_Solvent->Add_Deriv_Agent Heat_Vial Heat at 70°C Add_Deriv_Agent->Heat_Vial Inject_Sample Inject Derivatized Sample Heat_Vial->Inject_Sample GCMS_System GC-MS System GCMS_System->Inject_Sample Acquire_Data Acquire Chromatogram & Mass Spectra Inject_Sample->Acquire_Data Identify_Main_Peak Identify Main Peak Acquire_Data->Identify_Main_Peak Identify_Impurities Identify Impurity Peaks Acquire_Data->Identify_Impurities Library_Search NIST Library Search Identify_Impurities->Library_Search

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Cyano-4,5-difluorobenzoic Acid

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmenta...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 2-Cyano-4,5-difluorobenzoic acid, a compound featuring both nitrile and difluoro-aromatic functionalities. Adherence to these procedures is paramount for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 2-Cyano-4,5-difluorobenzoic acid is essential. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, data from analogous structures, such as other cyanobenzoic acids and fluorinated benzoic acids, provide critical insights into its hazard profile.

Known and Inferred Hazards:

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Environmental Persistence: As a fluorinated organic compound, it is expected to be persistent in the environment. The carbon-fluorine bond is exceptionally strong, making natural degradation difficult.[5][6]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[7]

  • Hand Protection: Wear protective gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[7]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

Hazard ClassDescriptionRecommended PPE
Skin Irritant Causes skin irritation upon contact.Nitrile or other chemically resistant gloves, lab coat.
Eye Irritant Causes serious eye irritation.Chemical safety goggles.
Respiratory Irritant May cause irritation to the respiratory tract if inhaled.Use in a chemical fume hood.
Environmental Hazard Persistent in the environment due to the presence of fluorine.Follow specific disposal protocols to prevent environmental release.

Step-by-Step Disposal Protocol

The disposal of 2-Cyano-4,5-difluorobenzoic acid must be handled as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • Collect waste 2-Cyano-4,5-difluorobenzoic acid and any materials contaminated with it (e.g., filter paper, gloves, weighing boats) in a dedicated, properly labeled hazardous waste container.[10][11]

  • The container must be compatible with the chemical, in good condition, and kept securely closed when not in use.[12]

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-Cyano-4,5-difluorobenzoic acid". Do not use abbreviations or chemical formulas.[13]

Step 2: Handling Small Spills

  • In the event of a small spill, ensure the area is well-ventilated.

  • Wearing appropriate PPE, sweep up the solid material and place it into the designated hazardous waste container.[8][14]

  • Avoid generating dust.[8][14]

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as hazardous waste.

Step 3: Preparing for Disposal

  • Ensure the waste container is sealed tightly to prevent any leaks or spills.

  • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[12]

  • Follow your institution's or company's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.[13]

Step 4: Final Disposal Method

  • The recommended disposal method for fluorinated organic compounds is high-temperature incineration .[5][6][15] This is crucial for breaking the stable carbon-fluorine bonds and preventing the release of persistent "forever chemicals" into the environment.[5][6]

  • Your institution's EHS department will work with a licensed hazardous waste disposal facility to ensure proper incineration is carried out in compliance with all regulations.

DisposalWorkflow cluster_prep Preparation & Collection cluster_disposal Disposal Pathway start Start: Waste Generation collect Collect in Labeled, Compatible Container start->collect store Store in Designated Hazardous Waste Area collect->store spill Small Spill Occurs cleanup Clean Spill & Collect Contaminated Materials spill->cleanup Immediate Action cleanup->collect contact_ehs Contact EHS for Pickup store->contact_ehs transport Transport to Licensed Waste Facility contact_ehs->transport incinerate High-Temperature Incineration transport->incinerate end End: Complete Destruction incinerate->end

Caption: Decision workflow for the proper disposal of 2-Cyano-4,5-difluorobenzoic acid.

The Scientific Rationale: Why These Steps Matter

Understanding the "why" behind these procedures is fundamental to fostering a strong safety culture. The disposal protocol for 2-Cyano-4,5-difluorobenzoic acid is dictated by its chemical structure and the inherent properties of its functional groups.

The Challenge of the Carbon-Fluorine Bond: The presence of fluorine atoms on the aromatic ring significantly increases the chemical stability of the molecule. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This stability, while beneficial in many applications, makes the compound resistant to natural degradation pathways in the environment, leading to its classification as a persistent organic pollutant.[5][6]

High-Temperature Incineration: The Key to Destruction: Standard chemical or biological waste treatment methods are ineffective at breaking the C-F bond. High-temperature incineration (typically above 1000 °C) provides the necessary energy to cleave this bond and completely mineralize the organic compound.[15] Incomplete combustion can lead to the formation of smaller, potentially more mobile, and still hazardous per- and polyfluoroalkyl substances (PFAS).[6] Therefore, controlled incineration by a licensed facility is the only environmentally responsible disposal method.

The Nitrile Group and Combustion Byproducts: Upon combustion, the nitrile group (-C≡N) will decompose. In a properly operated incinerator with sufficient oxygen, this will primarily form nitrogen oxides (NOx), which are then scrubbed from the flue gas.[8][9] The benzoic acid moiety will be converted to carbon dioxide and water.

References

  • Guidelines for Disposing of PFAs - MCF Environmental Services. Available at: [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams - EPA. Available at: [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change - MDPI. Available at: [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids - Google Patents.
  • Hazardous Waste Disposal Guide - Northwestern University. Available at: [Link]

  • Hazardous Chemical Waste Disposal - NJIT Environmental Health and Safety Department. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. Available at: [Link]

  • Hazardous Waste Guidelines and How to dispose of your waste. - myUSF. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. Available at: [Link]

  • Hazardous Materials Disposal Guide - Nipissing University. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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